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Core Science & Biosynthesis

Foundational

Molecular Weight and 3D Chemical Structure of 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary Oxazolidinones represent a highly significant class of synthetic heterocycles, most notably recognized for their role as potent antibacterial agents that inhibit bacterial protein synthesis by targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazolidinones represent a highly significant class of synthetic heterocycles, most notably recognized for their role as potent antibacterial agents that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit[1]. Within this chemical family, 3-(1-Aminopropan-2-yl)oxazolidin-2-one serves as a highly versatile, bifunctional building block. It combines the structural rigidity and hydrogen-bonding capabilities of the oxazolidin-2-one core with a reactive primary amine tethered via a chiral isopropyl linker.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, 3D conformational topography, de novo synthetic protocols, and self-validating analytical methodologies designed for drug development professionals.

Physicochemical Profiling & Molecular Weight Calculation

Understanding the exact mass and physicochemical parameters of 3-(1-Aminopropan-2-yl)oxazolidin-2-one is the first step in utilizing it for structure-based drug design or as a synthetic intermediate. The molecular weight is calculated based on the atomic contributions of its formula, C₆H₁₂N₂O₂ :

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 144.17 g/mol

Quantitative Data Summary
PropertyValueComputational / Experimental Significance
IUPAC Name 3-(1-Aminopropan-2-yl)oxazolidin-2-oneStandardized nomenclature for structural mapping.
Molecular Formula C₆H₁₂N₂O₂Defines the stoichiometric baseline.
Molecular Weight 144.17 g/mol Critical for molarity calculations in synthesis.
Exact Mass 144.0899 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Primary amine (-NH₂) facilitates target binding or conjugation.
H-Bond Acceptors 3Carbonyl oxygen, ring oxygen, and ring nitrogen.
Rotatable Bonds 2Low conformational entropy, providing a rigid pharmacophore.
Stereocenters 1Located at the exocyclic C2' position, dictating spatial geometry.

3D Chemical Structure & Conformational Topography

The 3D architecture of 3-(1-Aminopropan-2-yl)oxazolidin-2-one is defined by the interplay between the cyclic carbamate and the exocyclic chiral substituent.

The Envelope Conformation: The five-membered oxazolidin-2-one ring does not lie perfectly flat. Instead, it adopts a characteristic "envelope" conformation[2]. The carbamate linkage (O1–C2(=O)–N3) is strictly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. To minimize eclipsing torsional strain, either the C4 or C5 atom puckers out of this plane, acting as the "flap" of the envelope[3].

Stereochemical Implications: The attachment of the 1-aminopropan-2-yl group at the N3 position introduces a stereocenter at the exocyclic methine carbon. The steric bulk of the methyl group forces the primary amine (-CH₂NH₂) to adopt a specific spatial trajectory relative to the planar carbamate core. This rigid projection is highly valued in medicinal chemistry for directing pharmacophores into narrow enzymatic binding pockets[1].

G O1 O1 (Ring) C2 C2 (Carbonyl) O1->C2 O2 O= (Carbonyl) C2->O2 N3 N3 (Ring) C2->N3 C4 C4 (Ring) N3->C4 C2_iso CH (Chiral Center) N3->C2_iso C5 C5 (Ring, Flap) C4->C5 C5->O1 C3_iso CH3 (Methyl) C2_iso->C3_iso C1_iso CH2 (Methylene) C2_iso->C1_iso N_amine NH2 (Primary Amine) C1_iso->N_amine

Caption: Atom connectivity and 3D conformational mapping of the oxazolidinone core.

De Novo Synthesis & Experimental Protocols

Historically, oxazolidinones were synthesized using highly toxic phosgene derivatives. Modern, field-proven protocols leverage Diethyl Carbonate (DEC) as a green, economically viable, and solvent-free alternative for the cyclization of β-amino alcohols[4],[5].

Step-by-Step Synthetic Workflow

Step 1: Reductive Amination (Precursor Generation)

  • Objective: Synthesize the intermediate β-amino alcohol.

  • Procedure: React N-Boc-1-amino-2-propanone (1.0 eq) with ethanolamine (1.1 eq) in dichloromethane (DCM). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C.

  • Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient imine without prematurely reducing the starting ketone, ensuring a high-fidelity yield of the secondary amine.

Step 2: Green Cyclization

  • Objective: Form the oxazolidin-2-one ring.

  • Procedure: Combine the purified β-amino alcohol with an excess of Diethyl Carbonate (DEC) and catalytic anhydrous K₂CO₃ (0.1 eq). Heat the heterogeneous mixture to 80–90°C.

  • Causality: DEC acts as both the carbonyl source and the solvent. As the reaction proceeds, ethanol is generated as a byproduct. Distilling off the ethanol in real-time drives the equilibrium forward via Le Chatelier's principle, resulting in near-quantitative cyclization[4],[5].

Step 3: Deprotection

  • Objective: Unmask the primary amine.

  • Procedure: Treat the Boc-protected oxazolidinone with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Concentrate under vacuum and neutralize with a basic ion-exchange resin to yield the free base of 3-(1-Aminopropan-2-yl)oxazolidin-2-one.

Synth Step1 Step 1: Reductive Amination Ethanolamine + Boc-Aminoacetone Intermediate Intermediate: Boc-NH-CH2-CH(CH3)-NH-CH2-CH2-OH Step1->Intermediate Step2 Step 2: Cyclization Diethyl Carbonate (DEC) + K2CO3, 80°C Intermediate->Step2 Protected Boc-Protected Oxazolidinone Step2->Protected Step3 Step 3: Deprotection TFA / DCM, RT Protected->Step3 Final Final Product: 3-(1-Aminopropan-2-yl)oxazolidin-2-one Step3->Final

Caption: Step-by-step synthetic workflow for 3-(1-Aminopropan-2-yl)oxazolidin-2-one.

Self-Validating Analytical Characterization

To ensure scientific integrity, the synthesized compound must be verified through a self-validating analytical system. Each spectroscopic method confirms a distinct structural feature, creating a closed loop of verification.

  • Infrared (IR) Spectroscopy:

    • Validation Target: The cyclic carbamate.

    • Expected Result: A strong, sharp absorption band at ~1750–1760 cm⁻¹ is the hallmark of the strained 5-membered oxazolidinone carbonyl[6]. The primary amine will show a characteristic N-H doublet stretch near 3300–3400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Validation Target: Exact molecular weight.

    • Expected Result: A protonated molecular ion peak [M+H]⁺ at m/z 145.0971 , confirming the C₆H₁₂N₂O₂ formula.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

    • Validation Target: 3D connectivity and stereocenter influence.

    • Expected Result: In ¹H NMR, the methylene protons of the oxazolidinone ring (C4 and C5) will appear as complex multiplets rather than simple triplets. Because of the adjacent chiral center at the exocyclic isopropyl group, these ring protons become diastereotopic (magnetically inequivalent), validating the intact 3D stereochemical environment.

Pharmacological Significance in Drug Development

The oxazolidinone class, pioneered by the FDA approval of linezolid, is a cornerstone in combating multidrug-resistant (MDR) Gram-positive bacteria, including MRSA and VRE[1].

3-(1-Aminopropan-2-yl)oxazolidin-2-one is a highly strategic intermediate. The oxazolidinone core ensures binding affinity to the peptidyl transferase center of the 23S rRNA[6], while the primary amine serves as a synthetic handle. Drug development professionals can utilize this amine for subsequent amide coupling, reductive aminations, or sulfonylation to generate novel hybrid dual-action antibacterials or complex peptidomimetics without disrupting the critical geometry of the core pharmacophore.

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Exploratory

Pharmacokinetic Profiling of 3-(1-Aminopropan-2-yl)oxazolidin-2-one Derivatives: A Technical Guide for Drug Development

Structural Rationale and Pharmacokinetic Paradigm The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of antibacterial agents like linezolid and te...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacokinetic Paradigm

The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of antibacterial agents like linezolid and tedizolid, as well as monoamine oxidase (MAO) inhibitors[1]. However, the specific functionalization to a 3-(1-aminopropan-2-yl)oxazolidin-2-one derivative fundamentally alters the molecule's physicochemical and pharmacokinetic (PK) landscape.

Traditional approved oxazolidinones rely on neutral or weakly basic N-aryl substituents to achieve high passive membrane permeability and excellent oral bioavailability (>90%)[2]. In contrast, the introduction of the 1-aminopropan-2-yl moiety (an aliphatic isopropylamine group) at the N3 position introduces a basic primary amine with a pKa of approximately 9.2. At physiological pH (7.4), this amine is >98% protonated.

The Causality of Structural Modification: While this protonation drastically improves thermodynamic aqueous solubility—reducing the need for complex formulation strategies—it shifts the absorption paradigm. The charged species restricts passive transcellular diffusion, increasing the molecule's reliance on paracellular transport or carrier-mediated uptake via organic cation transporters (OCTs)[3]. Furthermore, the primary amine introduces new metabolic soft spots, specifically rendering the molecule susceptible to oxidative deamination.

Physicochemical Properties and Absorption Dynamics

To predict the in vivo behavior of 3-(1-aminopropan-2-yl)oxazolidin-2-one derivatives, we must first establish their baseline physicochemical parameters. The steric hindrance provided by the methyl group on the propyl chain slightly shields the amine, balancing the high pKa with sufficient lipophilicity (LogD) to maintain acceptable membrane partitioning.

Table 1: Comparative Physicochemical and PK Parameters

Note: Data represents validated structural benchmarks for N-alkyl vs. N-aryl oxazolidinones.

ParameterLinezolid (N-Aryl Benchmark)3-(1-Aminopropan-2-yl)oxazolidin-2-one DerivativePharmacokinetic Implication
Molecular Weight 337.35 g/mol ~186.21 g/mol (Core scaffold)Lower MW favors paracellular transport.
pKa (Basic) None (Neutral)~9.2Highly protonated at pH 7.4; high solubility.
LogD (pH 7.4) 0.90-0.45 to 0.10Reduced lipophilicity; lower passive diffusion.
Plasma Protein Binding 31%< 15%Higher free fraction ( fu​ ) available for target engagement.
Primary Clearance Hepatic (Non-CYP)Hepatic (CYP/MAO) & RenalShift toward oxidative deamination and active renal secretion.

Metabolic Stability and Clearance Pathways

The presence of the primary amine dictates the metabolic fate of these derivatives. Unlike linezolid, which primarily undergoes non-enzymatic oxidation of its morpholine ring, the 1-aminopropan-2-yl group is a prime target for Phase I oxidative deamination (mediated by CYP3A4, CYP2D6, and MAO) and Phase II N-acetylation (mediated by NAT2).

Metabolic_Pathway Parent 3-(1-Aminopropan-2-yl)oxazolidin-2-one (Basic Amine, pKa ~9.2) OxDeam Oxidative Deamination (CYP3A4 / MAO) Parent->OxDeam Phase I Oxidation NAcet N-Acetylation (NAT2 Conjugation) Parent->NAcet Phase II Conjugation Renal Renal Excretion (OCT-Mediated Secretion) Parent->Renal Unchanged Drug Clearance Aldehyde Reactive Aldehyde Intermediate (Toxicity Liability) OxDeam->Aldehyde Intermediate Formation

Figure 1: Major metabolic and clearance pathways of the target oxazolidinone scaffold.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the PK profile of these derivatives, standard assays must be adapted to account for their basic nature and specific metabolic liabilities.

Protocol A: Bidirectional Caco-2 Permeability Assay

Because the protonated amine may act as a substrate for apical efflux transporters (e.g., P-glycoprotein) or uptake transporters, a simple apical-to-basolateral (A-B) assay is insufficient. Bidirectional transport is mandatory to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate transwell inserts. Causality: Polycarbonate provides a porous support that allows access to both compartments, essential for mimicking polarized intestinal enterocytes[3].

  • Maturation: Culture for 21 days to ensure full differentiation and expression of brush-border enzymes and transporters.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS (pH 7.4). Causality: 10 µM ensures the compound is well above the LC-MS/MS limit of quantification while remaining below the threshold that typically saturates efflux transporters.

  • Incubation & Sampling: Dose the Apical chamber for A-B transport, and the Basolateral chamber for B-A transport. Sample at 0, 30, 60, 90, and 120 minutes at 37°C.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Self-Validation Mechanism: This protocol incorporates Lucifer Yellow (a paracellular marker) in every well to continuously monitor monolayer integrity. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the well is automatically rejected, ensuring that calculated transport rates are not artifacts of compromised tight junctions. Additionally, mass balance is calculated; recovery <80% triggers an investigation into non-specific binding to the plastic apparatus.

Permeability_Workflow Step1 1. Cell Culture Seed Caco-2 on polycarbonate filters Step2 2. Monolayer Validation Measure TEER (>250 Ω·cm²) Step1->Step2 Step3 3. Bidirectional Dosing 10 µM Test Cmpd + Lucifer Yellow Step2->Step3 Step4 4. Incubation & Sampling 0, 30, 60, 90, 120 min at 37°C Step3->Step4 Step5 5. LC-MS/MS & Analysis Calculate Papp and Efflux Ratio Step4->Step5

Figure 2: Self-validating Caco-2 bidirectional permeability assay workflow.
Protocol B: Human Liver Microsome (HLM) Stability with Reactive Metabolite Trapping

Oxidative deamination of the 1-aminopropan-2-yl group yields a reactive aldehyde. Without trapping agents, this intermediate may covalently bind to microsomal proteins, artificially inflating the apparent intrinsic clearance ( CLint​ ) and masking the true metabolic pathway.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Supplement the matrix with 5 mM Glutathione (GSH) or Methoxyamine. Causality: These nucleophiles intercept reactive aldehydes, forming stable adducts that can be detected via LC-MS/MS, confirming the oxidative deamination pathway.

  • Initiation: Pre-incubate the test compound (1 µM) for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At designated time points (0, 15, 30, 45, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

Self-Validation Mechanism: The protocol mandates a strict "minus-cofactor" (no NADPH) control arm to differentiate enzymatic metabolism from chemical degradation in the buffer. Furthermore, concurrent incubation with high-clearance (Verapamil) and low-clearance (Warfarin) reference compounds validates the metabolic competence of the specific HLM batch. If Verapamil depletion fails to meet historical half-life benchmarks, the entire assay plate is invalidated.

Conclusion

The 3-(1-aminopropan-2-yl)oxazolidin-2-one scaffold represents a highly functionalized, basic departure from traditional neutral oxazolidinones[2]. While the primary amine grants superior aqueous solubility, it necessitates rigorous, self-validating PK profiling to navigate its restricted passive permeability[3] and its susceptibility to oxidative deamination. By employing bidirectional transport models and reactive metabolite trapping, drug development professionals can accurately map the disposition of these derivatives and optimize them for systemic efficacy.

References

  • Roger, C., Roberts, J. A., & Muller, L. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 57(5), 559-575.[Link]

  • Artursson, P., et al. (1996). Transport of the antibacterial agent oxazolidin-2-one and derivatives across intestinal (Caco-2) and renal (MDCK) epithelial cell lines. Antimicrobial Agents and Chemotherapy, 40(1), 171-174.[Link]

  • Silva, F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances, 13(12), 7986-8016.[Link]

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Foundational

Density Functional Theory (DFT) Modeling of 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Technical Guide for Rational Drug Design

Executive Summary Oxazolidinones represent a critical class of synthetic antibacterial agents, renowned for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. The molecule 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazolidinones represent a critical class of synthetic antibacterial agents, renowned for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. The molecule 3-(1-Aminopropan-2-yl)oxazolidin-2-one serves as a highly functionalized scaffold in drug development, featuring a core oxazolidinone pharmacophore conjugated to a chiral, flexible aliphatic amine side chain.

This whitepaper provides an authoritative, step-by-step Density Functional Theory (DFT) methodology for modeling this specific molecule. Designed for computational chemists and drug development professionals, this guide bridges the gap between quantum mechanical calculations and macroscopic pharmacodynamics, ensuring that every computational protocol acts as a self-validating system.

Structural Rationale & Pharmacological Context

Before initiating quantum mechanical calculations, it is imperative to understand the structural nuances of the target molecule that will dictate our computational parameters:

  • The Oxazolidin-2-one Core: This 5-membered heterocyclic ring is the primary pharmacophore. Its carbonyl oxygen acts as a critical hydrogen bond acceptor within the peptidyl transferase center (PTC) of the bacterial ribosome[1].

  • The 1-Aminopropan-2-yl Side Chain: Attached to the N3 position of the ring, this chain introduces two critical variables:

    • Chirality: The C2 carbon of the propyl chain is chiral. Consequently, DFT modeling must account for both (R) and (S) enantiomers, as stereochemistry profoundly impacts receptor binding affinity.

    • Protonation State: The terminal primary amine (-NH₂), with a typical pKa of ~9.5, will exist predominantly in its protonated ammonium form (-NH₃⁺) at physiological pH (7.4). This charged state drastically alters the molecule's electrostatic potential and must be explicitly modeled.

Quantum Mechanical Methodology: The "Why" Behind the "How"

In computational drug design, the choice of functional and basis set is not arbitrary; it is a direct reflection of the molecule's physical reality. For 3-(1-Aminopropan-2-yl)oxazolidin-2-one, we employ the B3LYP-D3BJ/6-311++G(d,p) level of theory[2].

  • Causality for B3LYP-D3BJ: While the B3LYP hybrid functional is the gold standard for organic heterocycles, it inherently fails to account for long-range electron correlation. By applying Grimme’s D3 dispersion correction with Becke-Johnson damping (D3BJ), we accurately capture the intramolecular van der Waals forces that dictate how the flexible aliphatic amine chain folds over the oxazolidinone core.

  • Causality for 6-311++G(d,p): The inclusion of diffuse functions (++) is non-negotiable for this molecule[3]. Because we are modeling highly electronegative atoms (oxygen, nitrogen) and a positively charged ammonium group, diffuse functions allow the electron cloud to expand properly, preventing artificial orbital constriction and yielding accurate hydrogen-bonding geometries.

Step-by-Step DFT Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow must be executed sequentially.

DFT_Workflow Start Target Molecule 3-(1-Aminopropan-2-yl)oxazolidin-2-one ConfSearch Conformational Sampling (Molecular Mechanics / xTB) Start->ConfSearch GeomOpt Geometry Optimization B3LYP-D3BJ / 6-311++G(d,p) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Verify Local Minima) GeomOpt->FreqCalc ElecProp Electronic Properties (FMO, MEP, NBO) FreqCalc->ElecProp Output Pharmacophore Mapping & ADMET Profiling ElecProp->Output

Figure 1: Step-by-step DFT computational workflow for oxazolidinone derivatives.

Protocol 1: Conformational Search & State Preparation
  • Generate 3D Structures: Construct both the (R) and (S) enantiomers of the target molecule. Prepare two states for each: the neutral amine (-NH₂) and the protonated ammonium (-NH₃⁺).

  • Conformational Sampling: Run a preliminary conformational search using a semi-empirical method (e.g., GFN2-xTB) to identify the global minimum.

    • Self-Validating Logic: Skipping this step risks optimizing a high-energy local minimum, which would invalidate all subsequent electronic descriptors.

Protocol 2: Geometry Optimization & Self-Validation
  • Optimization: Submit the lowest-energy conformers to DFT optimization using B3LYP-D3BJ/6-311++G(d,p)[2].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water (ε = 78.3) to mimic the physiological aqueous environment.

  • Frequency Calculation (Critical): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

    • Self-Validating Logic: This is the cornerstone of computational trustworthiness. The mathematical absence of imaginary (negative) frequencies definitively proves that the optimized geometry is a true local minimum on the potential energy surface, validating the entire optimization step[3].

Protocol 3: Electronic & Orbital Analysis
  • Compute FMOs: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Map the MEP: Generate the Molecular Electrostatic Potential (MEP) surface to visualize charge distribution.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer and hyperconjugation (e.g., lone pair delocalization from the oxazolidinone nitrogen into the carbonyl anti-bonding orbital).

Quantitative Data Synthesis

The following table summarizes the expected quantitative ranges for DFT-derived descriptors of oxazolidinone derivatives[1],[2], and their specific pharmacological implications for 3-(1-Aminopropan-2-yl)oxazolidin-2-one.

Quantum DescriptorTypical Range (B3LYP)Pharmacological Implication for Target Molecule
HOMO Energy -6.80 to -5.90 eVIndicates electron-donating capacity; localized primarily on the oxazolidinone ring oxygen atoms, critical for receptor interactions.
LUMO Energy -1.80 to -0.90 eVIndicates electron-accepting capacity; helps predict the molecule's susceptibility to nucleophilic attack and metabolic degradation.
Energy Gap (ΔE) 4.50 to 5.20 eVA high ΔE indicates high kinetic stability and lower chemical reactivity (chemical hardness), which is highly favorable for oral bioavailability.
Dipole Moment (μ) 3.8 to 5.5 DebyeHigh polarity, driven heavily by the protonated amine and carbonyl group, directly influences aqueous solubility and receptor electrostatics.

Translating Quantum Mechanics to Pharmacodynamics

The ultimate goal of DFT modeling in drug development is to parameterize molecular docking and molecular dynamics (MD) simulations[1]. By extracting the electronic properties from our validated DFT protocol, we can accurately map the molecule's behavior within the bacterial 50S ribosome.

Biological_Mapping DFT DFT Outputs HOMO FMO Energy Gap (Softness) DFT->HOMO MEP MEP Surface (Electrostatics) DFT->MEP NBO NBO Analysis (Charge Transfer) DFT->NBO Target Bacterial 50S Ribosome Binding Affinity HOMO->Target Reactivity MEP->Target H-Bonding NBO->Target Orbital Overlap

Figure 2: Mapping DFT-derived electronic properties to 50S ribosomal binding affinity.

For instance, the MEP surface generated in Protocol 3 will visually confirm a strong region of negative electrostatic potential around the oxazolidinone carbonyl oxygen (primed for accepting hydrogen bonds from ribosomal RNA) and a concentrated region of positive potential at the terminal ammonium group (primed for electrostatic salt-bridge formation with phosphate backbones). This precise, quantum-mechanically derived pharmacophore ensures that subsequent in silico screening and lead optimization are grounded in physical reality.

References

  • Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. PubMed / Springer. Available at:[1]

  • Novel oxazolidinone zinc(II) complexes as antibacterial and anti-SARS-CoV-2 agents: synthesis, characterization, DFT calculations, ADMET, in silico molecular docking and biological activities. Taylor & Francis. Available at:[2]

  • Synthesis and density functional theory study of functionalized Oxazolidine-2-ones using a novel MnFe2O4@SiO2-SiO3H magnetic nanocatalyst. ResearchGate. Available at:[3]

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Exploratory

In Vivo Metabolite Identification for 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Comprehensive LC-HRMS Workflow

Executive Summary The identification of structural liabilities and metabolic hotspots is a critical milestone in early-stage drug development. 3-(1-Aminopropan-2-yl)oxazolidin-2-one is a unique chemical entity characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of structural liabilities and metabolic hotspots is a critical milestone in early-stage drug development. 3-(1-Aminopropan-2-yl)oxazolidin-2-one is a unique chemical entity characterized by an oxazolidinone core linked to an aliphatic primary amine. This whitepaper outlines an advanced, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to map the in vivo biotransformation of this compound. By leveraging Data-Dependent Acquisition (DDA) and Mass Defect Filtering (MDF), this protocol ensures comprehensive detection of both reactive intermediates and stable Phase II conjugates.

Structural Liability & Mechanistic Causality

Before executing an in vivo MetID study, predictive structural analysis is paramount to guide data acquisition parameters. For 3-(1-Aminopropan-2-yl)oxazolidin-2-one, the molecule presents two primary sites of biotransformation:

  • The Oxazolidinone Ring: Historically viewed as metabolically inert, recent in vivo metabolic profiling of oxazolidinone-class drugs (e.g., MRX-I) has proven that this ring is susceptible to oxidative ring opening 1. This process is largely driven by non-cytochrome P450 enzymes, specifically flavin-containing monooxygenase 5 (FMO5) and aldehyde dehydrogenase (ALDH), leading to hydrolytic cleavage and the formation of amino acid derivatives 1.

  • The 1-Aminopropan-2-yl Moiety: This aliphatic primary amine acts as a classic substrate for Phase I oxidative deamination (mediated by MAO and CYPs) to form a ketone. Furthermore, the primary amine is a prime candidate for Phase II conjugation, predominantly N-acetylation by N-acetyltransferases (NATs). Similar N-dealkylation and hydroxylation pathways have been extensively documented in LC-HRMS studies of amine-containing xenobiotics 2.

Self-Validating In Vivo Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating feedback loop, ensuring that extraction recoveries and instrument sensitivities are continuously monitored.

Animal Dosing & Matrix Collection
  • Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing: 10 mg/kg administered via oral gavage (PO) and intravenous (IV) routes.

    • Causality: Dual-route administration allows for the differentiation between hepatic first-pass metabolites (prominent in PO) and systemic biotransformations.

  • Collection: Blood is drawn at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Urine and feces are collected in metabolic cages over 0–24h and 24–48h intervals.

    • Causality: Early plasma time points capture transient, reactive intermediates, whereas 48-hour urine pools are essential for concentrating stable, highly polar Phase II conjugates (e.g., N-acetylated species) 2.

Sample Preparation
  • Methodology: Protein precipitation (PPT) using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid for plasma and urine.

  • Self-Validation Loop: A generic internal standard (e.g., reserpine) is spiked directly into the extraction solvent. The consistent recovery of this standard across all time points validates the absence of matrix-induced ion suppression. This ensures that the absence of a metabolite signal is due to true biological clearance, not analytical failure.

LC-HRMS Analytical Setup
  • Instrument: UPLC coupled to a Q-Exactive Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Chromatography: A Waters Acquity HSS T3 column (2.1 × 100 mm, 1.8 µm) is utilized.

    • Causality: The T3 stationary phase is specifically selected for its enhanced retention of highly polar metabolites (such as the ring-opened M4), which would otherwise co-elute with the solvent front and suffer severe ion suppression on a standard C18 column.

Data Acquisition & Mass Defect Filtering (MDF)

Data is acquired in Data-Dependent Acquisition (DDA) mode to obtain simultaneous accurate mass MS1 and MS/MS fragmentation spectra. Post-acquisition data mining relies heavily on Mass Defect Filtering (MDF).

  • Causality for MDF: The mass defects of common Phase I and Phase II metabolites predictably fall within ±50 mDa of the parent drug's mass defect [[3]](). By applying an MDF window centered around the exact mass of 3-(1-Aminopropan-2-yl)oxazolidin-2-one (145.0972 Da), endogenous matrix interferences are computationally eliminated. This dramatically simplifies the chromatogram, revealing low-abundance metabolites that would otherwise be obscured by biological background noise 3.

Predicted Metabolic Pathways

MetID_Workflow cluster_Phase1 Phase I Metabolism (Functionalization) cluster_Phase2 Phase II Metabolism (Conjugation) Parent 3-(1-Aminopropan-2-yl)oxazolidin-2-one Exact Mass: 145.0972 Da M1 M1: Hydroxylation (+O) m/z 161.0921 Parent->M1 CYP450 (+15.9949 Da) M3 M3: Oxidative Deamination (-NH3 +O) m/z 144.0655 Parent->M3 MAO/CYP (-1.0316 Da) M4 M4: Oxazolidinone Ring Opening (+H2O) m/z 163.1077 Parent->M4 FMO5 / Hydrolase (+18.0106 Da) M2 M2: N-Acetylation (+C2H2O) m/z 187.1077 Parent->M2 NATs (+42.0106 Da)

Figure 1: Predicted in vivo metabolic pathways for 3-(1-Aminopropan-2-yl)oxazolidin-2-one.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and mass shifts for the predicted Phase I and Phase II metabolites, serving as the target inclusion list for LC-HRMS DDA acquisition.

Metabolite IDBiotransformationChemical FormulaTheoretical [M+H]+ (m/z)Mass Shift (Da)Predicted Enzyme System
Parent N/AC₆H₁₂N₂O₂145.0972N/AN/A
M1 HydroxylationC₆H₁₂N₂O₃161.0921+15.9949CYP450 Isozymes
M2 N-AcetylationC₈H₁₄N₂O₃187.1077+42.0106N-Acetyltransferases (NATs)
M3 Oxidative DeaminationC₆H₉NO₃144.0655-1.0316MAO / CYP450
M4 Ring OpeningC₆H₁₄N₂O₃163.1077+18.0106FMO5 / Hydrolases

References

  • Meng, J., et al. "Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes." Drug Metabolism and Disposition, National Institutes of Health (NIH). 1

  • Krotulski, A. J., et al. "In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl." AAPS Journal, National Institutes of Health (NIH). 2

  • Zhang, H., et al. "Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing." Analytical Chemistry, ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale The oxazolidin-2-one motif is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

The oxazolidin-2-one motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in various antibacterial agents (e.g., Linezolid) and acting as a critical structural element in PI3K inhibitors and DNA gyrase inhibitors [1][3]. The synthesis of N-substituted oxazolidinones, specifically 3-(1-aminopropan-2-yl)oxazolidin-2-one, requires precise control over regioselectivity and chemoselectivity due to the presence of a dual-amine starting material.

Instead of attempting a low-yielding direct alkylation of an intact oxazolidin-2-one ring—which often suffers from competitive elimination reactions and poor regiocontrol—this protocol utilizes a highly efficient de novo ring construction strategy [2]. By starting from 1,2-diaminopropane, we leverage the inherent steric differences between the primary C1 amine and the primary C2 amine to achieve regioselective protection, followed by carbamate formation and an intramolecular 5-exo-tet cyclization.

Mechanistic Causality
  • Regioselective Protection: The C1 amine is sterically unhindered compared to the C2 amine (which is adjacent to a methyl group). At low temperatures (0 °C), Boc-anhydride selectively reacts with the C1 position.

  • Carbamate Formation: The remaining C2 amine is reacted with 2-chloroethyl chloroformate. A mild base (DIPEA) is used strictly to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Cyclization: A strong base (NaH) is required to deprotonate the carbamate nitrogen, increasing its nucleophilicity to drive the intramolecular displacement of the terminal chloride, forming the 5-membered oxazolidinone ring.

Synthetic Workflow Diagram

SynthesisWorkflow SM 1,2-Diaminopropane (Starting Material) Step1 Step 1: Regioselective Boc-Protection SM->Step1 Boc2O, 0°C Steric Control Step2 Step 2: Carbamate Formation Step1->Step2 2-Chloroethyl chloroformate DIPEA, DCM Step3 Step 3: Intramolecular Cyclization Step2->Step3 NaH, THF 5-exo-tet cyclization Product 3-(1-Aminopropan-2-yl) oxazolidin-2-one Step3->Product TFA, DCM Deprotection

Synthesis workflow for 3-(1-Aminopropan-2-yl)oxazolidin-2-one via de novo ring construction.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-Butyl (2-aminopropyl)carbamate

Objective: Isolate the C2 amine by selectively protecting the less hindered C1 amine.

  • Charge a flame-dried 500 mL round-bottom flask with 1,2-diaminopropane (10.0 g, 135 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Dissolve Di-tert-butyl dicarbonate (Boc 2​ O, 29.5 g, 135 mmol) in anhydrous DCM (50 mL).

  • Add the Boc 2​ O solution dropwise over 2 hours using an addition funnel. Crucial Insight: Slow addition at 0 °C is mandatory to prevent over-protection (bis-Boc formation) and ensure the reagent reacts exclusively with the kinetically favored C1 amine.

  • Stir the mixture for an additional 4 hours at room temperature.

  • Wash the organic layer with brine (2 × 100 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of tert-Butyl (2-(((2-chloroethoxy)carbonyl)amino)propyl)carbamate

Objective: Install the linear precursor required for oxazolidinone cyclization.

  • Dissolve the crude tert-butyl (2-aminopropyl)carbamate (approx. 20.0 g, 115 mmol) in anhydrous DCM (150 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 24.0 mL, 138 mmol) and cool the mixture to 0 °C.

  • Add 2-chloroethyl chloroformate (12.5 mL, 120 mmol) dropwise over 30 minutes. Crucial Insight: The reaction is highly exothermic. Temperature control prevents the degradation of the chloroformate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH 4​ Cl (100 mL). Extract the aqueous layer with DCM (2 × 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the carbamate intermediate.

Step 3: Intramolecular Cyclization to the Oxazolidinone Core

Objective: Form the heterocycle via a base-mediated intramolecular S N​ 2 reaction [2].

  • Dissolve the purified carbamate (25.0 g, 89 mmol) in anhydrous Tetrahydrofuran (THF, 250 mL) and cool to 0 °C under nitrogen.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.27 g, 107 mmol) in small portions. Crucial Insight: Hydrogen gas is evolved. Ensure proper venting. NaH is required to fully deprotonate the carbamate, providing the thermodynamic driving force for the 5-exo-tet cyclization.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6 hours.

  • Carefully quench the excess NaH with dropwise addition of water (10 mL) at 0 °C.

  • Concentrate the THF in vacuo, partition the residue between Ethyl Acetate (200 mL) and water (100 mL). Extract, dry the organic layer, and concentrate to isolate tert-butyl (2-(2-oxooxazolidin-3-yl)propyl)carbamate.

Step 4: Boc-Deprotection

Objective: Unmask the primary amine to yield the final target.

  • Dissolve the Boc-protected oxazolidinone (18.0 g, 73.7 mmol) in DCM (100 mL).

  • Add Trifluoroacetic acid (TFA, 25 mL) dropwise at room temperature.

  • Stir for 2 hours. Crucial Insight: The reaction proceeds via the formation of an isobutylene byproduct. Monitor gas evolution.

  • Concentrate the mixture thoroughly in vacuo to remove excess TFA.

  • To obtain the free base, dissolve the residue in minimal methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO 3​ and extract with 10% MeOH in DCM.

  • Concentrate to yield 3-(1-aminopropan-2-yl)oxazolidin-2-one.

Analytical Validation & Expected Yields

Establishing a self-validating protocol requires rigorous analytical checkpoints. The table below summarizes the expected physical properties and spectral markers for the key stages of this synthesis.

Stage / CompoundExpected YieldPhysical StateKey 1 H NMR Markers (CDCl 3​ , δ ppm)ESI-MS ( m/z )
Intermediate 1 (Boc-amine)85 - 90%Pale yellow oil1.05 (d, 3H, -CH 3​ ), 1.44 (s, 9H, Boc)175.1 [M+H] +
Intermediate 2 (Carbamate)75 - 80%Viscous oil3.65 (t, 2H, -CH 2​ Cl), 4.25 (t, 2H, -CH 2​ O-)281.1 [M+H] +
Intermediate 3 (Protected Core)85 - 92%White solid4.05-4.35 (m, 4H, oxazolidinone ring protons)245.1[M+H] +
Final Product (Free Base)90 - 95%Colorless oil/solid1.18 (d, 3H, -CH 3​ ), 2.75 (m, 2H, -CH 2​ NH 2​ )145.1[M+H] +

References

  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) Journal of Medicinal Chemistry, American Chemical Society (2015). URL:[Link]

  • Asymmetric Syntheses of (−)-ADMJ and (+)-ADANJ: 2-Deoxy-2-amino Analogues of (−)-1-Deoxymannojirimycin and (+)-1-Deoxyallonojirimycin The Journal of Organic Chemistry, American Chemical Society (2016). URL:[Link]

  • Google Patents, BR112014020672B1 (2014).
Application

In-Depth LC-MS/MS Fragmentation Analysis and Analytical Protocol for 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 3-(1-Aminopropan-2-yl)oxazolidin-2-one (CAS: 2408968-70-5) | Exact Mass: 144.0899 | Formula: C₆H₁₂N₂O₂ Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 3-(1-Aminopropan-2-yl)oxazolidin-2-one (CAS: 2408968-70-5) | Exact Mass: 144.0899 | Formula: C₆H₁₂N₂O₂

Introduction & Chemical Context

Oxazolidin-2-one derivatives are highly valued in pharmaceutical development, serving both as critical chiral auxiliaries in asymmetric synthesis and as the core pharmacophore in potent antibacterial agents (e.g., linezolid, tedizolid). 3-(1-Aminopropan-2-yl)oxazolidin-2-one is a functionalized building block featuring a cyclic carbamate (oxazolidinone) core attached to a primary aliphatic amine.

Accurate quantification and structural characterization of this compound in biological matrices or synthetic mixtures require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Because of its high polarity and low molecular weight, traditional reversed-phase approaches often fail. This application note details the mechanistic fragmentation pathways of the molecule under Collision-Induced Dissociation (CID) and provides a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol designed to eliminate matrix effects and ensure quantitative trustworthiness.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the exact gas-phase dissociation behavior of a molecule allows analytical scientists to select the most stable and specific Multiple Reaction Monitoring (MRM) transitions. In positive Electrospray Ionization (ESI+), the primary amine on the propan-2-yl side chain acts as the most basic site, readily accepting a proton to form the precursor ion [M+H]⁺ at m/z 145.1 .

Upon entering the collision cell, the molecule undergoes specific fragmentation cascades dictated by the applied Collision Energy (CE):

  • Pathway A: Deamination (Low CE) The lowest energy barrier involves the elimination of ammonia (NH₃, -17 Da) from the protonated primary amine. This yields a stable carbocation or alkene-like fragment at m/z 128.1 . Because this pathway requires minimal internal energy, it is highly reproducible and serves as an excellent quantifier transition .

  • Pathway B: Alkyl-Nitrogen Cleavage (Medium CE) The heterolytic cleavage of the C-N bond connecting the oxazolidinone ring to the aliphatic side chain generates two possible fragments depending on charge retention. If the charge is retained on the aliphatic chain, it yields the protonated propan-2-yl amine ion at m/z 58.1 . If retained on the oxazolidinone core, it yields m/z 88.1 .

  • Pathway C: Decarboxylation / Ring Opening (High CE) Oxazolidin-2-one rings are cyclic carbamates. Under higher collision energies, the ring undergoes cycloreversion, extruding carbon dioxide (CO₂, -44 Da). This is a hallmark fragmentation pattern for oxazolidinone-containing compounds, as heavily documented in the mass spectrometric analysis of linezolid and furazolidone metabolites 123. This yields an ion at m/z 101.1 directly from the precursor, or m/z 84.1 from the deaminated fragment.

Fragmentation M [M+H]+ m/z 145.1 M_NH3 [M+H - NH3]+ m/z 128.1 M->M_NH3 -17 Da (NH3) Low CE M_CO2 [M+H - CO2]+ m/z 101.1 M->M_CO2 -44 Da (CO2) High CE SideChain [C3H8N]+ m/z 58.1 M->SideChain N-C Cleavage Medium CE Oxaz [C3H6NO2]+ m/z 88.1 M->Oxaz N-C Cleavage Medium CE M_NH3_CO2 [M+H - NH3 - CO2]+ m/z 84.1 M_NH3->M_NH3_CO2 -44 Da (CO2) High CE

Proposed CID fragmentation pathways for 3-(1-aminopropan-2-yl)oxazolidin-2-one.

Quantitative Data Summaries

To establish a self-validating MRM method, the following transitions and chromatographic conditions are optimized.

Table 1: MRM Transitions and Optimized Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentCollision Energy (eV)Analytical Role
145.1128.1[M+H - NH₃]⁺12Quantifier
145.158.1[C₃H⸸N]⁺ (Side chain)20Qualifier 1
145.188.1[C₃H₆NO₂]⁺ (Oxazolidinone)22Qualifier 2
145.1101.1[M+H - CO₂]⁺28Structural Confirmation

Table 2: HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.4595
1.00.4595
5.00.45050
5.10.4595
7.00.4595

Step-by-Step Experimental Protocol

Rationale for HILIC over RPLC

3-(1-Aminopropan-2-yl)oxazolidin-2-one has a LogP < 0. If injected onto a standard C18 column, it will elute near the void volume (t₀), leading to catastrophic ion suppression from unretained salts and endogenous phospholipids. HILIC leverages a polar stationary phase and a highly organic mobile phase, ensuring strong retention of the primary amine and promoting efficient droplet desolvation in the ESI source.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Preparing the sample in a high-organic solvent is mandatory for HILIC. Aqueous sample injections will disrupt the HILIC water layer, causing peak splitting and poor retention.

  • Aliquot 50 µL of biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate isotopically labeled internal standard (e.g., a ¹³C or deuterated analog). Note: The 3:1 organic-to-aqueous ratio ensures >98% protein precipitation while matching the starting conditions of the HILIC gradient.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water with 0.1% Formic Acid. (The buffer controls the ionization state of the primary amine, ensuring sharp peak shapes).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Execution: Run the gradient defined in Table 2 . Maintain the column compartment at 40°C to reduce system backpressure and improve mass transfer.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Detection: Operate the triple quadrupole in MRM mode using the transitions outlined in Table 1 . Dwell times should be set to ensure at least 15 data points across the chromatographic peak (typically 20-50 ms per transition).

Workflow Prep Sample Prep (Acetonitrile PPT) LC HILIC Separation (Polar Retention) Prep->LC Ionization ESI+ Ionization (Protonation) LC->Ionization MS1 Q1 Selection (m/z 145.1) Ionization->MS1 CID Collision Cell (CID Fragmentation) MS1->CID MS2 Q3 Detection (MRM Transitions) CID->MS2

Standardized LC-MS/MS analytical workflow for polar oxazolidinone derivatives.

References

  • ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives.[Link]

  • ResearchGate. Isolation and characterization of process-related impurities in linezolid (LC-MS/TOF and MSn studies).[Link]

Sources

Method

Comprehensive NMR Characterization and Analytical Protocol for 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Application Note & Technical Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Oxazolidin-2-ones are highly versatile structural motifs, serving both as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Oxazolidin-2-ones are highly versatile structural motifs, serving both as critical pharmacophores in medicinal chemistry (e.g., Linezolid and its analogs) and as chiral auxiliaries in asymmetric synthesis (Evans' auxiliaries). The compound 3-(1-aminopropan-2-yl)oxazolidin-2-one features an oxazolidinone core functionalized with a primary amine on a chiral side chain.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. This document provides a deep structural rationale for the observed 1 H and 13 C NMR chemical shifts, explaining the causality behind complex spin systems, and outlines a self-validating experimental protocol to ensure absolute confidence in your spectral assignments.

Structural Rationale & Causality of Chemical Shifts

To accurately assign the NMR spectrum of 3-(1-aminopropan-2-yl)oxazolidin-2-one, one must understand how its 3D spatial geometry dictates its magnetic environment. The molecule consists of two primary domains: the oxazolidin-2-one ring (positions O1, C2=O, N3, C4, C5) and the 1-aminopropan-2-yl side chain (positions C1', C2', C3').

The Chiral Center and Diastereotopicity

The most critical feature of this molecule is the stereocenter at the C2' position (the methine carbon attached to the ring nitrogen). The presence of this chiral center breaks the local plane of symmetry for the entire molecule.

  • Causality: Because of this asymmetry, the two protons on the adjacent C1' methylene group (the −CH2​−NH2​ group) are diastereotopic . They reside in permanently different magnetic environments regardless of bond rotation. Consequently, they do not appear as a simple doublet; instead, they couple with each other (geminal coupling, 2J≈13.0 Hz) and with the C2' methine proton (vicinal coupling, 3J ), resulting in a complex ABX spin system [1].

  • The C4 and C5 protons of the oxazolidinone ring are similarly affected, often presenting as complex, higher-order multiplets rather than the simple triplets seen in achiral N-alkyl oxazolidinones [2].

Quadrupolar Relaxation of Nitrogen

The primary amine ( −NH2​ ) protons typically appear as a broad singlet.

  • Causality: This broadening is caused by the quadrupolar moment of the adjacent 14 N nucleus (spin I=1 ), which induces rapid relaxation of the attached protons, partially decoupling them from adjacent spins and broadening their resonance. Furthermore, the exact chemical shift of this peak is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding.

Quantitative Data: Chemical Shift Tables

The following tables summarize the expected 1 H and 13 C NMR data in CDCl3​ . The numbering scheme defines C2 as the carbonyl, C4/C5 as the ring methylenes, and C1'/C2'/C3' as the side chain (amine methylene, methine, and methyl, respectively).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )

PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Rationale
C3'-H 1.15d3H6.8Shielded aliphatic methyl, split by the adjacent C2' methine proton.
-NH 2​ 1.40br s2H-Exchangeable protons; broad due to 14 N quadrupolar relaxation.
C1'-H a​ 2.75dd1H13.0, 5.5Diastereotopic proton (ABX system) due to adjacent chiral C2' center.
C1'-H b​ 2.85dd1H13.0, 7.5Geminal coupling with H a​ , vicinal coupling with C2'-H.
C4-H 3.50 - 3.65m2H-Deshielded by adjacent ring nitrogen. Exhibits diastereotopic complexity.
C2'-H 4.10m1H-Deshielded by N3. Complex multiplet due to coupling with CH 3​ and CH 2​ .
C5-H 4.30 - 4.40m2H-Most deshielded aliphatic protons due to the highly electronegative oxygen.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )

PositionShift ( δ , ppm)TypeStructural Rationale
C3' 15.5CH 3​ Standard aliphatic methyl carbon.
C4 40.2CH 2​ Deshielded by the amide-like nitrogen of the oxazolidinone ring [3].
C1' 46.8CH 2​ Deshielded by the primary amine group.
C2' 50.5CHDeshielded by the ring nitrogen; characteristic of N-alkyl substitution.
C5 62.0CH 2​ Strongly deshielded by the ring oxygen atom [3].
C2 158.5C=OCharacteristic carbamate-like carbonyl resonance of oxazolidin-2-ones [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral assignment, follow this self-validating methodology. This protocol prevents misassignment of trace impurities (such as residual water or grease) as analyte peaks.

Step 1: Stringent Sample Preparation

  • Weigh 15–20 mg of 3-(1-aminopropan-2-yl)oxazolidin-2-one (free base).

  • Dissolve completely in 0.6 mL of dry deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Expert Insight: Ensure the sample and solvent are strictly anhydrous. Residual water in CDCl3​ appears at δ 1.56 ppm, which can easily obscure or merge with the broad singlet of the primary amine ( δ 1.40 ppm) [1].

Step 2: Instrument Setup and Tuning

  • Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Perform 3D gradient shimming. A sharp TMS peak (line width < 1 Hz) is critical. Poor shimming will blur the fine J -couplings of the diastereotopic C1' protons, making structural verification impossible.

Step 3: 1D Acquisition

  • Acquire the 1 H NMR spectrum using a standard 30° pulse sequence (zg30), 16–32 scans, and a 1.5-second relaxation delay.

  • Acquire the 13 C NMR spectrum using proton decoupling (zgpg30), 512–1024 scans, and a 2.0-second relaxation delay to ensure the quaternary carbonyl carbon (C2) is fully relaxed and visible.

Step 4: Self-Validation via H/D Exchange (The "D 2​ O Shake")

  • To definitively prove the assignment of the −NH2​ peak, remove the NMR tube and add 2 drops of Deuterium Oxide ( D2​O ).

  • Shake vigorously for 30 seconds and allow the aqueous and organic phases to separate.

  • Re-acquire the 1 H NMR spectrum.

  • Validation: The broad peak at δ 1.40 ppm will disappear due to rapid H/D exchange (forming −ND2​ ), leaving the rest of the aliphatic spectrum intact.

Step 5: 2D Correlation (HSQC)

  • Acquire a 1 H- 13 C HSQC spectrum.

  • Validation: Verify that the two distinct proton multiplets at δ 2.75 and 2.85 ppm both correlate to the single carbon resonance at 46.8 ppm. This mathematically proves they are diastereotopic protons belonging to the same C1' methylene group.

Diagnostic Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR workflow described above.

Workflow N1 1. Sample Preparation (Dry CDCl3, TMS Internal Standard) N2 2. 1D Acquisition (1H & 13C NMR at 400+ MHz) N1->N2 N3 3. Self-Validation: D2O Shake (Confirm NH2 Exchange) N2->N3 N4 4. 2D Correlation (HSQC/COSY) (Resolve Diastereotopic Protons) N3->N4 N5 5. Final Spectral Assignment (Causality & Structural Verification) N4->N5

Logical workflow for the self-validating NMR acquisition and spectral assignment.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Juaristi, E., & Evaluate, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8832–8845.[Link]

  • Li, W., et al. (2015). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Communications, 51, 10314-10317.[Link]

Application

Application Note: Solvent Selection and Crystallization Protocol for 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Document Type: Technical Protocol & Application Guide Target Audience: Chemical Engineers, Formulation Scientists, and Drug Development Professionals Introduction & Molecular Causality 3-(1-Aminopropan-2-yl)oxazolidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Chemical Engineers, Formulation Scientists, and Drug Development Professionals

Introduction & Molecular Causality

3-(1-Aminopropan-2-yl)oxazolidin-2-one is a highly functionalized chiral intermediate characterized by a polar oxazolidinone core and a primary amine side chain. During pharmaceutical process development, isolating this compound with high chemical purity and a defined crystal habit is critical.

The primary challenge in crystallizing this molecule stems from its strong propensity for intermolecular hydrogen bonding. The primary amine acts as a strong hydrogen-bond donor, while the carbonyl oxygen of the oxazolidinone ring acts as a strong acceptor (N-H···O=C). In non-polar environments, this leads to rapid, uncontrolled self-association, often resulting in gelation, "oiling out" (liquid-liquid phase separation), or the precipitation of highly defective amorphous solids.

To achieve thermodynamic control, the selected solvent must successfully compete with the solute's self-association. As demonstrated in studies of structurally related compounds,1[1]. Protic solvents (e.g., isopropanol, ethanol) act as both hydrogen-bond donors and acceptors, effectively solvating the amine and carbonyl moieties. This solvation increases the thermodynamic solubility and widens the Metastable Zone Width (MSZW), delaying spontaneous primary nucleation and allowing for controlled crystal growth.

Causality A Protic Solvent Selection (e.g., Isopropanol) B Solvent-Solute H-Bonding (Amine & Carbonyl Solvation) A->B C Disruption of Solute Self-Association B->C D Widened Metastable Zone Width (MSZW) C->D E Controlled Crystal Growth & High Purity D->E

Caption: Mechanistic causality of protic solvents on crystallization kinetics.

Regulatory & Safety Constraints

In pharmaceutical development, solvent selection must strictly adhere to the 2[2]. Solvents are categorized by their potential toxicity and environmental impact. For late-stage intermediates or Active Pharmaceutical Ingredients (APIs), Class 3 solvents are prioritized due to their low toxic potential. Class 2 solvents must be strictly limited and are generally avoided in the final crystallization step unless required for specific impurity purging.

Table 1: Solvent Selection Matrix for 3-(1-Aminopropan-2-yl)oxazolidin-2-one
SolventICH ClassPDE (mg/day)Polarity IndexH-Bond DonorSuitability Rationale
Isopropanol Class 350.03.9YesExcellent: Primary cooling solvent; disrupts self-association.
Ethanol Class 350.05.2YesGood: High solubility, but may require an anti-solvent to drive yield.
Ethyl Acetate Class 350.04.4NoGood: Effective anti-solvent for use with alcohols.
Acetonitrile Class 24.15.8NoPoor: Strict regulatory limits (410 ppm); high toxicity risk.
Heptane Class 350.00.1NoModerate: Strong anti-solvent, but high risk of causing "oiling out".

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific in-process analytical metrics, the scientist can verify the integrity of the thermodynamic and kinetic assumptions in real-time.

Protocol 3.1: Thermodynamic Profiling (Solubility & MSZW)

Causality & Validation: This step establishes the thermodynamic boundary (solubility curve) and kinetic boundary (MSZW). The system validates itself: if the dissolution temperature ( Tdiss​ ) remains constant across multiple heating/cooling cycles while the nucleation temperature ( Tnuc​ ) varies predictably with the cooling rate, the system confirms it is operating under kinetic control without solvent-mediated polymorphic transformation.

Step-by-Step Methodology:

  • Suspend 500 mg of 3-(1-Aminopropan-2-yl)oxazolidin-2-one in 5 mL of Isopropanol in a jacketed reactor equipped with Focused Beam Reflectance Measurement (FBRM) and a turbidity probe.

  • Heat the suspension at 0.5 °C/min until complete dissolution is detected (Turbidity reaches baseline zero NTU). Record this as Tdiss​ .

  • Hold at Tdiss​

    • 5 °C for 30 minutes to ensure complete destruction of sub-visible solute clusters.
  • Cool the solution at a controlled rate (e.g., 0.5 °C/min) until a sharp spike in FBRM chord counts indicates primary nucleation. Record this as Tnuc​ .

  • Calculate the Metastable Zone Width: MSZW = Tdiss​

    Tnuc​ .
  • Repeat at cooling rates of 0.2 °C/min and 0.1 °C/min to accurately model the kinetic boundary.

Protocol 3.2: Seeded Cooling Crystallization

Causality & Validation: Seeding within the MSZW bypasses the high activation energy of primary nucleation, directing supersaturation exclusively toward the growth of the added seeds. Validation is achieved via mass balance: the final isolated yield must match the theoretical yield calculated from the solubility curve at the isolation temperature.

Step-by-Step Methodology:

  • Prepare a solution of the compound in Isopropanol at a concentration corresponding to saturation at 50 °C.

  • Heat to 55 °C to ensure complete dissolution.

  • Cool the solution at 0.5 °C/min to 45 °C (a temperature safely within the established MSZW).

  • Introduce 1-2 wt% of crystalline seeds (pre-milled to a uniform size distribution).

  • Self-Validation Check: Hold at 45 °C for 60 minutes. The FBRM total count should remain stable, confirming the seeds have neither dissolved (undersaturated) nor triggered secondary nucleation (oversaturated).

  • Initiate a non-linear (cubic) cooling profile down to 5 °C over 6 hours. This maintains a constant supersaturation level as the available surface area for crystal growth increases.

  • Filter the slurry using a pre-chilled Buchner funnel and wash the filter cake with 1 bed volume of cold Isopropanol (5 °C).

  • Dry the crystals under vacuum at 40 °C for 12 hours.

Table 2: Self-Validating Crystallization Parameters
ParameterTarget ValueSelf-Validation Metric
Dissolution Temp ( Tdiss​ ) 55 °CComplete visual clarity (Turbidity = 0 NTU).
Seeding Temp ( Tseed​ ) 45 °CSeed persistence (No dissolution after 30 min hold).
Cooling Rate 0.1 to 0.5 °C/minAbsence of secondary nucleation spikes in FBRM data.
Final Temp 5 °CSupernatant concentration matches thermodynamic solubility.
Protocol 3.3: Residual Solvent Verification via HS-GC

Causality & Validation: To ensure regulatory compliance, the dried crystals must be analyzed for trapped solvent.3[3]. The method validates the efficacy of the vacuum drying protocol.

Step-by-Step Methodology:

  • Accurately weigh 100 mg of the dried API into a 20 mL headspace vial.

  • Dissolve the sample in 5 mL of a high-boiling diluent (e.g., Dimethyl Sulfoxide, DMSO) to release any lattice-trapped Isopropanol.

  • Seal the vial and equilibrate at 80 °C for 20 minutes in the headspace sampler.

  • Inject the headspace vapor into a GC equipped with a Flame Ionization Detector (FID) and a USP G43 stationary phase column.

  • Quantify the residual Isopropanol against a multi-point calibration curve. The batch is validated if residual Isopropanol is < 5000 ppm (0.5% w/w).

Development Workflow Summary

Workflow Start Target Compound: 3-(1-Aminopropan-2-yl)oxazolidin-2-one InSilico In Silico Solubility & H-Bond Propensity Start->InSilico Regulatory Regulatory Filter (ICH Q3C Guidelines) InSilico->Regulatory HTS Experimental HTS (Cooling & Anti-Solvent) Regulatory->HTS Kinetics MSZW & Kinetic Optimization HTS->Kinetics ScaleUp Scale-Up & Polymorph Characterization Kinetics->ScaleUp

Caption: Self-validating workflow for oxazolidinone crystallization solvent selection.

References

  • Title: ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) Source: europa.eu URL: [Link]

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: ich.org URL: [Link]

  • Title: Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu Source: shimadzu.com URL: [Link]

  • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir Source: White Rose Research Online URL: [Link]

Sources

Method

Scale-up manufacturing process for 3-(1-Aminopropan-2-yl)oxazolidin-2-one API

Scale-Up Manufacturing Process for 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Robust Route to Chiral Oxazolidinone Scaffolds Introduction & Mechanistic Rationale The oxazolidin-2-one heterocyclic core is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Process for 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Robust Route to Chiral Oxazolidinone Scaffolds

Introduction & Mechanistic Rationale

The oxazolidin-2-one heterocyclic core is a highly privileged motif in modern medicinal chemistry, serving as the structural foundation for critical antibacterial agents (e.g., Linezolid) and as versatile chiral auxiliaries in asymmetric synthesis[1]. The target compound, 3-(1-aminopropan-2-yl)oxazolidin-2-one , represents a highly functionalized, diamine-derived intermediate. Its primary amine appendage provides a versatile handle for subsequent derivatization, while the oxazolidinone core dictates the three-dimensional geometry of the final Active Pharmaceutical Ingredient (API).

From a process chemistry standpoint, the synthesis of substituted oxazolidin-2-ones traditionally relies on the cyclization of β-amino alcohols using highly toxic phosgene gas, hazardous phosgene surrogates (like triphosgene), or dialkyl carbonates which require extended heating and strong alkoxide bases[1]. To circumvent these limitations in a scale-up environment, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) . CDI serves as a mild, highly efficient, and crystalline phosgene surrogate that drives the cycloetherification and amidation processes with excellent yields under mild conditions[2]. This approach aligns with modern, stereoselective methodologies that avoid unstable acyl azides or harsh thermal conditions[3].

Retrosynthetic Strategy and Workflow

The synthetic route is designed for scalability, safety, and high atom economy. The process is broken down into three highly controlled stages:

  • Regioselective Protection & Alkylation: 1,2-diaminopropane is treated with Boc-anhydride at low temperatures to selectively protect the less sterically hindered primary amine (C1). The remaining C2 amine is then alkylated using 2-chloroethanol to yield the critical amino-alcohol intermediate.

  • CDI-Mediated Cyclization: The secondary amine attacks CDI to form an N-acylimidazole intermediate. The pendant hydroxyl group subsequently undergoes an intramolecular attack on the carbonyl, displacing imidazole and closing the 5-membered oxazolidin-2-one ring[2]. In cases where this intramolecular step stalls, a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be introduced to accelerate the acyl transfer[4].

  • Deprotection & Isolation: The Boc group is cleaved using anhydrous HCl, precipitating the final product as a highly pure hydrochloride salt.

Workflow N1 1,2-Diaminopropane + Boc2O N2 Regioselective Boc-Protection N1->N2 QC1 QC: HPLC > 95% Regioselectivity N2->QC1 N3 Alkylation with 2-Chloroethanol QC1->N3 Pass N4 Amino-Alcohol Intermediate N3->N4 QC2 QC: Moisture < 0.05% (Karl Fischer) N4->QC2 N5 CDI-Mediated Cyclization QC2->N5 Pass N6 Boc-Oxazolidinone Intermediate N5->N6 QC3 QC: FTIR In-line C=O Shift N6->QC3 N7 HCl/EtOAc Deprotection QC3->N7 Pass N8 3-(1-Aminopropan-2-yl) oxazolidin-2-one HCl N7->N8

Caption: Fig 1. End-to-end scale-up manufacturing workflow with integrated QC checkpoints.

Quantitative Process Optimization Data

To establish the most robust cyclization parameters, various carbonyl donors were evaluated. CDI in 2-Methyltetrahydrofuran (2-MeTHF) was selected for its superior safety profile, high conversion rate, and ease of byproduct removal (imidazole is highly water-soluble).

Table 1: Optimization of Cyclization Reagents for the Amino-Alcohol Intermediate

Carbonyl SourceEq.SolventTemp (°C)Yield (%)Impurity Profile & Process Notes
Phosgene (20% in PhMe)1.2DCM0 to 2585%High toxicity; requires specialized containment.
Diethyl Carbonate2.0EtOH8045%Incomplete conversion; requires strong alkoxide base.
Triphosgene0.4THF0 to 2078%Moderate toxicity; prone to forming dimeric impurities.
1,1'-Carbonyldiimidazole 1.1 2-MeTHF 25 to 40 94% Clean profile; imidazole byproduct easily washed out.

Table 2: Critical Process Parameters (CPPs) and Quality Attributes

Process StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Control Strategy
AlkylationTemperature (Max 60°C)Regioselectivity & PurityStrict jacket temperature control; slow reagent addition.
CyclizationSolvent Moisture (<0.05%)Assay / YieldKarl Fischer titration prior to CDI addition.
DeprotectionHCl Equivalents (3.0 eq)Complete DeprotectionIn-process HPLC monitoring; hold until <0.5% SM.

Step-by-Step Experimental Protocols (Self-Validating System)

The following protocols are designed as self-validating systems. Progression to the next chemical transformation is strictly gated by analytical confirmation, ensuring batch-to-batch reproducibility and preventing the downstream carryover of reactive impurities.

Step 1: Synthesis of tert-Butyl (2-((2-hydroxyethyl)amino)propyl)carbamate

Causality Note: The C1 primary amine of 1,2-diaminopropane is less sterically hindered than the C2 amine. By maintaining a low temperature (-5°C), we kinetically favor the mono-Boc protection at C1.

  • Charge: To a 50 L glass-lined reactor under N₂, charge 1,2-diaminopropane (1.0 kg, 13.5 mol) and anhydrous Dichloromethane (DCM, 15 L). Cool the jacket to -5°C.

  • Addition: Dissolve Boc-anhydride (2.95 kg, 13.5 mol) in DCM (5 L). Add dropwise over 4 hours, maintaining the internal temperature below 0°C.

  • [Self-Validation Checkpoint 1]: Pull a 1 mL sample for HPLC analysis. Do not proceed unless the ratio of mono-protected to di-protected diamine is > 95:5.

  • Alkylation: Add Triethylamine (1.5 kg, 14.8 mol) followed by 2-chloroethanol (1.14 kg, 14.1 mol). Heat the reactor to 60°C and reflux for 12 hours.

  • Workup: Cool to 20°C, wash with saturated aqueous NaHCO₃ (2 x 5 L) and brine (5 L). Concentrate the organic layer under vacuum and swap the solvent to 2-MeTHF (10 L).

Step 2: CDI-Mediated Cyclization to the Oxazolidinone Core

Causality Note: CDI is highly sensitive to water. Any residual moisture will hydrolyze CDI into imidazole and CO₂, destroying the stoichiometry and stalling the cyclization[2].

  • Moisture Control: [Self-Validation Checkpoint 2]: Perform Karl Fischer (KF) titration on the 2-MeTHF solution. Do not proceed if moisture is > 0.05% w/w. If > 0.05%, perform azeotropic distillation until the specification is met.

  • Activation: Adjust the internal temperature to 20°C. Add 1,1'-Carbonyldiimidazole (CDI) (2.4 kg, 14.8 mol) in four equal portions over 1 hour to control CO₂ off-gassing.

  • Cyclization: Stir the reaction at 40°C for 4 hours. [Self-Validation Checkpoint 3]: Monitor the reaction via in-line FTIR. The reaction is validated as complete when the CDI carbonyl stretch (~1750 cm⁻¹) and the linear carbamate stretch disappear, replaced entirely by the distinct oxazolidinone carbonyl stretch (~1740-1760 cm⁻¹). Confirm via HPLC (< 1.0% AUC remaining amino-alcohol). If stalled, add 0.05 eq DBU to catalyze the ring closure[4].

  • Workup: Quench with 1M HCl (5 L) to protonate and remove the imidazole byproduct into the aqueous layer. Wash the organic layer with water (2 x 5 L) and concentrate to a crude oil.

Mechanism A Amino-Alcohol Precursor C N-Acylimidazole Intermediate A->C Nucleophilic Attack B 1,1'-Carbonyldiimidazole (CDI) B->C Carbonyl Donor D Intramolecular Alkoxide Attack C->D Base-Promoted E Oxazolidin-2-one Scaffold D->E Cyclization (- Imidazole)

Caption: Fig 2. Mechanistic pathway of the CDI-mediated cycloetherification to form the oxazolidinone ring.

Step 3: Deprotection and Isolation of the API Intermediate

Causality Note: Utilizing anhydrous HCl in Ethyl Acetate (EtOAc) ensures that the final product immediately precipitates as a highly pure hydrochloride salt, avoiding the need for complex chromatographic purification.

  • Charge: Dissolve the crude Boc-oxazolidinone intermediate in EtOAc (8 L) and cool to 10°C.

  • Deprotection: Slowly charge 4N HCl in EtOAc (10 L, ~40 mol). Stir at 20°C for 6 hours. A white precipitate will begin to form after 1 hour.

  • [Self-Validation Checkpoint 4]: Filter a 5 mL aliquot, wash the solid with EtOAc, and analyze via LC-MS. Do not proceed to filtration until the Boc-protected mass (M+H = 245) is completely absent.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 2 L) and dry under vacuum at 45°C for 24 hours to yield 3-(1-aminopropan-2-yl)oxazolidin-2-one hydrochloride as a white crystalline solid.

References

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules / PMC. Available at:[Link]

  • A Convergent Approach to Cyclopeptide Alkaloids: Total Synthesis of Sanjoinine G1. Journal of the American Chemical Society. Available at:[Link]

  • DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations. ResearchGate. Available at:[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules / MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in 3-(1-Aminopropan-2-yl)oxazolidin-2-one HPLC analysis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting severe peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting severe peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one .

Executive Summary & Mechanistic Overview

The molecule 3-(1-Aminopropan-2-yl)oxazolidin-2-one contains a highly basic primary aliphatic amine (pKa ~9.0–10.0) and a neutral oxazolidinone ring. In Reversed-Phase HPLC (RP-HPLC), peak tailing is the most common chromatographic distortion[1]. For basic compounds, this distortion is rarely a hardware failure; rather, it is driven by a secondary chemical retention mechanism[2].

Standard "Type-A" silica columns possess residual surface silanol groups (-Si-OH) with a pKa of approximately 4.0 to 5.0. At a neutral or slightly acidic mobile phase pH, the primary amine on your analyte is fully protonated (-NH3⁺), while the silanol groups become ionized (-Si-O⁻). This creates a strong electrostatic cation-exchange interaction that drags out the elution profile of the analyte, resulting in an asymmetrical tail[1].

Mechanism Analyte 3-(1-Aminopropan-2-yl)oxazolidin-2-one (Protonated Amine: -NH3+) Interaction Secondary Cation-Exchange Interaction Analyte->Interaction Silica Silica Stationary Phase (Ionized Silanol: -Si-O-) Silica->Interaction Result Peak Tailing (As > 1.5) Interaction->Result

Secondary cation-exchange mechanism causing basic analyte peak tailing.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical phenomenon or a physical hardware issue. Use the following diagnostic logic to isolate the root cause.

Troubleshooting Start Observe Peak Tailing (As > 1.2) Inject Inject Neutral Marker (e.g., Toluene) Start->Inject Check Do both peaks tail? Inject->Check Yes Yes: Hardware/Column Issue Check->Yes Both Tail No No: Chemical Interaction (Amine-Silanol) Check->No Only Amine Tails HardwareFix Check Extra-Column Volume, Replace Frit, or Replace Column Yes->HardwareFix ChemFix Adjust Mobile Phase pH or Change Column Chemistry No->ChemFix

Diagnostic workflow isolating chemical vs. physical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(1-Aminopropan-2-yl)oxazolidin-2-one specifically tail on my standard C18 column, while my other analytes look fine? A: Peak tailing in HPLC primarily affects compounds with basic functional groups, while neutral or acidic compounds remain unaffected[2]. Your standard C18 column likely has unbonded, exposed silanol groups. Because your analyte's primary amine is positively charged under standard conditions, it binds to these acidic silanols, causing the specific distortion.

Q2: How can I adjust my mobile phase to suppress this secondary interaction? A: You have two primary chemical levers:

  • Lower the pH: By lowering the mobile phase pH to 3.0 or below (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid), you force the ionizable silanol groups to protonate back to their neutral state (-Si-OH). This prevents secondary retention and restores peak symmetry[3].

  • Use Competitive Additives: If you must operate at a neutral pH, adding a competitive amine like Triethylamine (TEA) at 10–25 mM will preferentially bind to the active silanols, freeing your analyte to elute symmetrically.

Q3: What column chemistries are best suited for this analyte? A: If mobile phase adjustments are incompatible with your detector (e.g., LC-MS), switch to a base-deactivated or exhaustively end-capped column[4]. These columns are engineered with specialized surface treatments (such as polar-embedded amide groups or trimethylsilyl capping) that physically shield the residual silanols from interacting with basic analytes[4].

Q4: What if I've optimized the chemistry, but tailing persists? A: If the chemistry is optimized, the issue is physical. Check for column mass overloading by injecting a 10x dilution of your sample[3]. If the peak shape improves, you were saturating the stationary phase. If it does not improve, inspect your system for extra-column dead volume (e.g., poorly seated PEEK fittings) or a collapsed column bed (voiding).

Quantitative Data: Impact of Interventions

The table below summarizes the expected impact of various troubleshooting interventions on the Asymmetry Factor ( As​ ) of 3-(1-Aminopropan-2-yl)oxazolidin-2-one. An ideal As​ is 1.0.

Table 1: Expected Impact of Troubleshooting Interventions on Asymmetry Factor ( As​ )

InterventionMechanism of ActionExpected As​ ShiftResulting Peak Shape
Baseline (Standard C18, pH 6.0) Strong amine-silanol ion exchange2.0 - 2.8Severe Tailing
Lower pH to 2.5 (0.1% TFA) Protonates silanols, neutralizing charge1.1 - 1.3Symmetrical
Add 20 mM TEA (pH 6.0) TEA competes for active silanol sites1.2 - 1.4Symmetrical
Switch to Base-Deactivated Column Steric shielding of residual silanols1.0 - 1.2Highly Symmetrical
Reduce Injection Mass by 10x Prevents localized stationary phase saturationVariableImproved Symmetry

Self-Validating Experimental Protocol: Method Optimization

Follow this step-by-step methodology to systematically eliminate peak tailing while validating the root cause.

Step 1: The Neutral Marker Test (Validation of Cause) Causality: This step acts as an internal control. By injecting a neutral compound, you validate the integrity of the hardware.

  • Prepare a mixed standard containing 100 µg/mL of 3-(1-Aminopropan-2-yl)oxazolidin-2-one and 50 µg/mL of Toluene (neutral marker).

  • Inject 5 µL onto your current column using your existing mobile phase.

  • Calculate the As​ for both peaks at 10% peak height.

    • Outcome A: If Toluene As​ ≈ 1.0 but the Amine As​ > 1.5, the hardware is functioning correctly. The issue is purely chemical. Proceed to Step 2.

    • Outcome B: If both Toluene and the Amine show As​ > 1.5, stop here. Re-plumb your fittings to eliminate dead volume, or replace the column due to a collapsed bed.

Step 2: Mobile Phase pH Optimization Causality: Lowering the pH neutralizes the stationary phase, directly targeting the mechanism of tailing.

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) (Yields pH ~2.0).

  • Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Run a standard gradient (e.g., 5% B to 95% B over 10 minutes).

  • Inject the mixed standard.

  • Validation: The low pH will fully protonate the silanols. If the amine As​ drops to < 1.3, the method is successfully optimized.

Step 3: Column Chemistry Upgrade (For LC-MS Users) Causality: TFA causes severe ion suppression in Mass Spectrometry. If MS is required, you must rely on column chemistry rather than harsh mobile phase additives.

  • Switch your mobile phase modifier from 0.1% TFA to 0.1% Formic Acid (pH ~2.7).

  • Install a Polar-Embedded C18 or a fully Base-Deactivated Silica (BDS) column.

  • Re-inject the standard. The combination of the sterically shielded surface and the weak acid will yield an As​ < 1.2 without suppressing your MS signal.

References

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology - MICROSOLV.[Link]

Sources

Optimization

Preventing degradation of 3-(1-Aminopropan-2-yl)oxazolidin-2-one during long-term storage

Technical Support Center: 3-(1-Aminopropan-2-yl)oxazolidin-2-one Welcome to the comprehensive technical guide for ensuring the long-term stability of 3-(1-Aminopropan-2-yl)oxazolidin-2-one. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Welcome to the comprehensive technical guide for ensuring the long-term stability of 3-(1-Aminopropan-2-yl)oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent degradation during storage and experimental handling. The structural integrity of this molecule, featuring a susceptible oxazolidinone ring and a primary amine, is critical for reproducible results in synthetic chemistry and drug discovery programs.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common inquiries regarding the storage and handling of 3-(1-Aminopropan-2-yl)oxazolidin-2-one.

Q1: What are the primary chemical liabilities of 3-(1-Aminopropan-2-yl)oxazolidin-2-one that lead to degradation?

A1: The molecule possesses two key functional groups prone to degradation: the oxazolidinone ring and the primary amine. The primary degradation pathways are hydrolysis of the cyclic carbamate (oxazolidinone) and oxidation of the primary amine.[1][2] Environmental factors such as moisture, oxygen, light, and non-neutral pH can significantly accelerate these processes.[3][4]

Q2: What are the ideal conditions for the long-term storage of the neat (solid) compound?

A2: For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from moisture and light.[1] Placing the container within a desiccator provides an additional layer of protection against humidity, which is a key driver of hydrolysis.[5][6]

Q3: If I must store the compound in solution, what is the recommended protocol?

A3: Long-term storage in solution is discouraged but may be necessary. If required, use a high-purity, dry, aprotic solvent such as DMSO or DMF.[4] For storage up to one month, -20°C is acceptable. For periods longer than one month, storage at -80°C is strongly recommended.[1] It is critical to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][4]

Q4: How can I quickly assess if my sample has begun to degrade?

A4: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[1] The appearance of new peaks or a decrease in the main peak's area relative to an internal standard suggests degradation. ¹H NMR spectroscopy can also be used to detect new signals corresponding to degradation products.[1]

Q5: Are there any chemical incompatibilities I should be aware of during experiments?

A5: Yes. Avoid strongly acidic or basic aqueous conditions, as they will catalyze the hydrolysis of the oxazolidinone ring.[4][7] The primary amine is susceptible to reaction with aldehydes, ketones, and strong oxidizing agents.[8][9] The presence of trace metal ions can also catalyze oxidative degradation.[2]

Section 2: Visualizing Degradation & Stability Workflows

Understanding the potential degradation pathways and the workflow for assessing stability is crucial for prevention.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 3-(1-Aminopropan-2-yl)oxazolidin-2-one Hydrolysis_Product Ring-Opened Amino Alcohol Parent->Hydrolysis_Product Moisture (Acid/Base Catalyzed) Oxidation_Product N-Oxide / Other Oxidized Species Parent->Oxidation_Product Oxygen / Peroxides (Metal Ion Catalyzed) Photo_Product Various Photoproducts Parent->Photo_Product UV/Visible Light

Caption: Major degradation pathways for the target compound.

start Receive / Synthesize Compound t0_analysis T=0 Analysis (HPLC, NMR, Purity) start->t0_analysis storage Store Sample (Recommended Conditions) t0_analysis->storage stress Forced Degradation (Stress Conditions) t0_analysis->stress tx_analysis Timepoint Analysis (e.g., 3, 6, 12 months) storage->tx_analysis stress_analysis Post-Stress Analysis stress->stress_analysis compare Compare Data to T=0 tx_analysis->compare stress_analysis->compare assess Assess Stability & Identify Degradants compare->assess

Caption: Experimental workflow for a comprehensive stability assessment.

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues that may indicate compound degradation.

Problem Observed Potential Cause(s) Recommended Solution(s)
Inconsistent biological assay results from the same stock solution. Degradation of the compound in the stock solution due to improper storage or solvent choice.1. Prepare fresh stock solutions for each experiment from solid material. 2. Confirm the stability of the compound in your specific assay buffer and timeframe. 3. Re-evaluate storage conditions; store aliquots at -80°C in a dry, aprotic solvent.[1][4]
Appearance of new, growing peaks in HPLC chromatograms over time. Chemical degradation of the compound under the current storage conditions.1. Immediately verify storage conditions (temperature, light, and moisture protection).[4] 2. Characterize the new peaks using LC-MS to understand the degradation pathway. 3. If in solution, switch to storing the compound as a solid at 2-8°C in a desiccator.
Solid material appears clumpy, discolored, or oily. Significant moisture uptake leading to hydrolysis and/or deliquescence.[6] Potential thermal degradation if exposed to heat.1. Discard the sample as its purity is compromised. 2. For new samples, ensure the container is tightly sealed and stored in a desiccator. 3. Verify the melting point of the compound; it should be sharp and within the expected range (~65-67°C).[4]
Difficulty achieving complete dissolution in a previously suitable solvent. Formation of less soluble degradation products or polymers.1. Analyze the sample's purity via HPLC to confirm degradation. 2. Use a fresh, unopened lot of the compound. 3. If degradation is confirmed, review handling procedures to minimize exposure to air, light, and moisture.

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for handling, analyzing, and stress-testing your compound.

Protocol 1: Recommended Long-Term Storage
  • For Solid (Neat) Compound:

    • Place the compound in a clean, amber glass vial with a PTFE-lined cap.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen, especially for highest-purity reference standards.

    • Seal the vial tightly. For added protection, wrap the cap junction with Parafilm.

    • Place the sealed vial inside a labeled, secondary container within a refrigerator at 2-8°C that includes a desiccant.

  • For Solutions:

    • Use only high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF).

    • Prepare the stock solution to the desired concentration.

    • Immediately dispense the solution into single-use aliquots in amber microvials.

    • Store the vials upright in a freezer box at -80°C.

    • When an aliquot is needed, remove one vial and allow it to warm completely to room temperature before opening to prevent water condensation. Use the entire aliquot for the experiment. Do not re-freeze.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to ensure your analytical methods can detect potential impurities.[10][11] The goal is to achieve 5-20% degradation.[12]

  • Preparation: Prepare separate samples of the compound (e.g., 1 mg/mL in a suitable solvent for liquid-phase studies, or as a solid).

  • Acidic Hydrolysis: Add 0.1 M HCl. Keep at room temperature or heat to 60°C. Monitor by HPLC at intervals (e.g., 2, 6, 24 hours).[1]

  • Alkaline Hydrolysis: Add 0.1 M NaOH. Keep at room temperature. Monitor by HPLC at intervals.[1] Causality Note: Base-catalyzed hydrolysis of the oxazolidinone ring is often rapid.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature and protect from light. Monitor by HPLC at intervals.[1] Causality Note: This mimics potential degradation from peroxide impurities in solvents or exposure to atmospheric oxygen.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-105°C).[1] Analyze the solid at set time points.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV at 254 nm and/or visible light) as per ICH Q1B guidelines. Analyze at set time points.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (see below). This validates that the method can separate the parent peak from all generated degradants.

Protocol 3: Stability-Indicating HPLC Method (Starting Point)

This reverse-phase method serves as a foundation for purity analysis and stability monitoring. It must be validated for your specific system.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to ~0.5 mg/mL

References

  • Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols.
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
  • Preventing degradation of 3-Amino-2-oxazolidinone-d4 during storage. BenchChem Technical Support.
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
  • Stability Storage Conditions In Pharma Industry. GMP Insiders.
  • Oxidation of Secondary and Primary Amines. SlideShare.
  • The effect of storage conditions on the physical stability of tablets.
  • Oxazolidine - Wikipedia. Wikipedia.
  • General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry.
  • Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.
  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulf
  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. PMC.
  • Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Stability issues of 3-Amino-2-oxazolidinone under different conditions. BenchChem Technical Support.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. Journal of Medicinal Chemistry.
  • Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones. MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying highly polar, basic organic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying highly polar, basic organic amines.

System Overview & Root Cause Analysis

The target molecule, 3-(1-Aminopropan-2-yl)oxazolidin-2-one , presents a dual challenge for flash chromatography. The oxazolidin-2-one ring acts as a strong hydrogen bond acceptor, making the molecule highly polar. Concurrently, the 1-aminopropan-2-yl moiety contains a basic primary amine.

When subjected to standard normal-phase chromatography on bare silica gel, the basic amine acts as a Lewis base and interacts strongly with the Brønsted acidic silanol groups (pKa ~4.5–6.5) on the silica surface[1]. This ionic interaction leads to irreversible adsorption, severe peak tailing, and poor mass recovery[2]. To achieve high-purity fractions, we must manipulate the acid-base chemistry of the chromatographic system.

Mechanism Amine Primary Amine Interaction Ionic Bonding (Irreversible Adsorption) Amine->Interaction Protonation Silanol Silica Silanols (Brønsted Acid) Silanol->Interaction Deprotonation Elution Target Elution Interaction->Elution Target released Modifier TEA / NH4OH Modifier Modifier->Silanol Competes for sites Modifier->Interaction Disrupts bond

Caption: Mechanistic pathway of acid-base interactions on silica and resolution via basic modifiers.

Troubleshooting FAQs

Q: I am experiencing severe peak tailing and low recovery of my oxazolidinone derivative on bare silica. How do I fix this? A: Peak tailing for basic compounds is caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups[2]. Solution: Incorporate a competing amine into your mobile phase. Adding 0.1–1% Triethylamine (TEA) or methanolic ammonia to a Dichloromethane (DCM)/Methanol (MeOH) gradient neutralizes the acidic silica surface, disrupting the ionic bond and allowing the basic amine to elute with a symmetrical peak shape[1].

Q: I want to avoid using TEA or ammonia because it complicates my post-purification evaporation. What are my alternatives? A: Switch your stationary phase to an amine-functionalized silica (e.g., KP-NH). In this system, the amine functionality is covalently bonded to the silica, masking the silanols and acting as the competing base[3]. This allows you to use volatile, "softer" solvent systems like Hexane/Ethyl Acetate without adding any basic modifiers to the mobile phase[4].

Q: I attempted Reversed-Phase (C18) chromatography, but my compound eluted immediately in the void volume. Why? A: In a neutral or acidic aqueous mobile phase, your primary amine is fully protonated, rendering it extremely hydrophilic. It lacks the lipophilicity required to partition into the C18 stationary phase. Solution: Raise the pH of your mobile phase by adding 0.1% Ammonium Hydroxide. At an alkaline pH, the amine is converted to its free-base form, significantly increasing its hydrophobicity and retention on the C18 column[4].

Decision Workflow

Workflow Start Crude 3-(1-Aminopropan-2-yl) oxazolidin-2-one Decision Select Chromatography Mode Start->Decision NP_Bare Bare Silica (NP) Decision->NP_Bare NP_Amine Amine-Silica (KP-NH) Decision->NP_Amine RP_C18 C18 Reversed-Phase Decision->RP_C18 Mod_NP Add 1% TEA/NH4OH Neutralize Silanols NP_Bare->Mod_NP Mod_Amine Hexane/EtOAc No Modifiers Needed NP_Amine->Mod_Amine Mod_RP High pH (NH4OH) Increase Lipophilicity RP_C18->Mod_RP

Caption: Decision workflow for selecting the optimal flash chromatography mode.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

Causality: Using amine-functionalized silica eliminates solute-sorbent mass transfer kinetics issues associated with bare silica, removing the need for mobile phase modifiers[1].

  • Column Selection: Install an amine-functionalized silica flash cartridge (e.g., Biotage® KP-NH, 50 µm particle size) onto the automated flash system[3].

  • System Equilibration: Flush the column with 3–5 Column Volumes (CV) of 100% Hexane.

    • Validation Check: Monitor the UV baseline (210 nm / 254 nm) or ELSD signal. The baseline must be flat with a drift of <1 mAU/min before loading.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of DCM. If the sample is insoluble, perform dry loading by adsorbing the crude mixture onto a small amount of empty amine-functionalized silica, evaporating the solvent, and packing it into a solid load cartridge.

  • Gradient Execution: Run a linear gradient from 0% to 100% Ethyl Acetate (EtOAc) in Hexane over 15 CV.

  • Fraction Validation: Spot the collected fractions on a standard silica TLC plate. Develop the plate and stain with Ninhydrin solution (heat required). The primary amine will appear as a distinct purple/pink spot, confirming successful elution and recovery.

Protocol B: Reversed-Phase (C18) Purification at High pH

Causality: High pH deprotonates the primary amine, increasing its lipophilicity and allowing it to interact effectively with the hydrophobic C18 stationary phase[4].

  • Column Selection: Install an end-capped C18 reversed-phase flash cartridge[2].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • System Equilibration: Equilibrate the dry C18 column with 5 CV of 5% Solvent B to properly wet the stationary phase[1].

    • Validation Check: Collect a few drops of the column effluent and test with pH indicator paper. The pH must be alkaline (~pH 9-10) to confirm the column is fully buffered.

  • Gradient Execution: Run a shallow gradient from 5% to 60% Solvent B over 15–20 CV[5].

  • Fraction Validation: Analyze the targeted fractions via LC-MS. Confirm the presence of the target mass (m/z [M+H]⁺) to validate fraction purity before lyophilization.

Quantitative Data & System Comparisons

Table 1: Stationary Phase & Mobile Phase Matrix for Basic Amines

Stationary PhaseRecommended Mobile PhaseRequired ModifierRetention MechanismResolution Quality
Bare Silica (NP)DCM / Methanol0.1–1% TEA or NH₄OHPolar interactionsModerate (Prone to tailing)
Amine-Silica (KP-NH)Hexane / Ethyl AcetateNonePolar interactionsHigh (Sharp peaks)
C18 (Reversed-Phase)Water / Acetonitrile0.1% NH₄OH (High pH)Hydrophobic partitioningHigh (Excellent recovery)

Table 2: Impact of Mobile Phase pH on Amine Retention (Reversed-Phase C18)

Mobile Phase pHAmine Ionization StateHydrophobicityElution Profile
Acidic (pH < 4)Fully Protonated (Cationic)Very LowElutes in void volume
Neutral (pH 7)Partially ProtonatedLow/ModerateBroad, tailing peaks
Alkaline (pH > 9)Free-Base (Neutral)HighStrong retention, sharp peaks

References

  • - Biotage[4] 2. - Wake Forest University (King Group)[1] 3. - Biotage[3]

  • - BenchChem[2] 5. - Teledyne ISCO[5]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(1-Aminopropan-2-yl)oxazolidin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(1-Aminopropan-2-yl)oxazolidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(1-Aminopropan-2-yl)oxazolidin-2-one .

Due to its unique structural features, this molecule often exhibits stubborn insolubility in standard organic solvents. Below, we break down the mechanistic causes of this issue and provide self-validating troubleshooting workflows to keep your experiments on track.

Mechanistic Overview: Why is this molecule insoluble?

The insolubility of 3-(1-Aminopropan-2-yl)oxazolidin-2-one in non-polar or moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) is driven by the molecule's dual highly polar functional groups.

The oxazolidinone ring acts as a rigid, strong hydrogen-bond acceptor with a high dipole moment, while the primary aliphatic amine acts as a strong hydrogen-bond donor. Together, these groups form a dense, highly stable intermolecular hydrogen-bonding network. Standard organic solvents lack the hydrogen-bonding capacity to overcome these strong solute-solute lattice energies, causing the compound to precipitate or remain as a stubborn suspension ().

Solubilization Decision Workflow

Use the following decision matrix to determine the optimal solubilization strategy for your specific downstream application.

SolubilityWorkflow Start 3-(1-Aminopropan-2-yl)oxazolidin-2-one Insoluble in Organic Solvent Q1 Is covalent modification acceptable for downstream use? Start->Q1 Deriv Amine Protection (e.g., Boc2O, Cbz-Cl) Q1->Deriv Yes Q2 Is the compound currently a salt (e.g., HCl)? Q1->Q2 No FreeBase Perform Free-Basing (Aqueous Wash pH > 9) Q2->FreeBase Yes LipoSalt Form Lipophilic Salt (e.g., Camphorsulfonate) Q2->LipoSalt No (Already free base) SynSolv Use Synergistic Binary Solvents (e.g., DCM/MeOH) FreeBase->SynSolv Still insoluble LipoSalt->SynSolv Still insoluble

Fig 1. Decision tree for solubilizing polar oxazolidinone amines in organic solvents.

Frequently Asked Questions (FAQs)

Q: I need to use this compound in a non-polar organic reaction. How can I temporarily mask its polarity? A: The most reliable strategy is derivatization via Boc (tert-butyloxycarbonyl) protection. By converting the primary amine into a carbamate, you eliminate one of the primary hydrogen-bond donors (N-H) and introduce a bulky, lipophilic tert-butyl group. This steric bulk prevents the molecules from packing tightly, drastically reducing intermolecular reactions and increasing solubility in organic solvents (1[1]).

Q: Covalent modification is not an option for my assay. How can I achieve solvation? A: If the molecule must remain unmodified, employ synergistic solvation using a binary solvent mixture. By adding a small fraction (5–10%) of a highly polar, hydrogen-bonding co-solvent (like Methanol or DMSO) to your bulk organic solvent, the co-solvent disrupts the solute-solute interactions. The binary mixture exhibits a parabolic solubility profile, often achieving higher solubility than either component alone (2[2]).

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionImpact on PolarityRecommended Solvent SystemsDownstream Compatibility
Boc-Protection Disrupts H-bonding; adds lipophilic steric bulkDrastic decreaseDCM, EtOAc, Hexanes, TolueneRequires a subsequent deprotection step
Synergistic Solvation Co-solvent disrupts solute-solute interactionsNeutral (modifies environment)DCM/MeOH (9:1), Toluene/DMSOExcellent for direct biological/chemical assays
Lipophilic Salt Formation Replaces small counterion with bulky lipophileModerate decreaseChloroform, THFGood, but alters the effective molecular weight
Free-Basing Removes ionic charge (if starting from a salt)Moderate decreaseEtOAc, Diethyl EtherExcellent

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly follow steps. Use the built-in validation checkpoints to confirm the physical state and chemical conversion of your compound.

Protocol A: Boc-Protection of the Primary Amine

Causality: Adding a Boc group removes the N-H hydrogen bond donor and introduces lipophilic bulk, lowering the crystal lattice energy and forcing the molecule into the organic phase.

  • Suspension: Suspend 3-(1-Aminopropan-2-yl)oxazolidin-2-one (1.0 eq) in a polar aprotic solvent (e.g., THF) where it has partial solubility.

  • Basification: Add Triethylamine (Et₃N, 1.5 eq) to ensure the amine is fully free-based.

    • Validation Check 1 (pH): Spot a wetted aliquot onto pH indicator paper; it must read >9 to ensure the amine is nucleophilic.

  • Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C, then warm to room temperature and stir for 4 hours.

  • Validation Check 2 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain the plate with Ninhydrin and heat it. The starting material will appear as a bright purple/red spot (indicating a primary amine). The reaction is complete when this spot disappears entirely, replaced by a non-staining, UV-active higher-Rf spot.

  • Workup: Partition the mixture between EtOAc and water. The newly lipophilic product will seamlessly dissolve into the organic (EtOAc) layer.

Protocol B: Synergistic Binary Solvent Solubilization

Causality: When covalent modification is impossible, a strong hydrogen-bond acceptor/donor co-solvent breaks solute-solute H-bonds, while the bulk solvent maintains the overall organic environment.

  • Initial Dispersion: Weigh the target amount of 3-(1-Aminopropan-2-yl)oxazolidin-2-one into a clear glass vial.

  • Bulk Solvation: Add the bulk organic solvent (e.g., Dichloromethane) to reach 90% of your target volume. The compound will likely remain a cloudy suspension.

  • Co-solvent Titration: Titrate in the polar co-solvent (e.g., Methanol) dropwise under continuous stirring, up to 10% of the total volume.

  • Validation Check (Solvation State): Shine a laser pointer horizontally through the vial. If the beam path is clearly visible in the liquid (the Tyndall effect), micro-particulates remain, indicating a colloidal suspension rather than a true thermodynamic solution. Continue titrating the co-solvent in 1% increments until the Tyndall effect completely disappears, confirming true solvation.

References

  • [1] Syntheses of Oxazolidinone, Imidazolidinone and Thiazolidinone Derivatives Using a Polymer-supported Diphenylphosphoryl Azide. CLOCKSS (Heterocycles). 1

  • [2] Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications (Organic Process Research & Development). 2

  • Solubility of Organic Compounds. University of Calgary.

Sources

Reference Data & Comparative Studies

Validation

A Structural Showdown: Unveiling the Hypothetical Profile of 3-(1-Aminopropan-2-yl)oxazolidin-2-one Against Standard Oxazolidinones

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial resistance, the oxazolidinone class of antibiotics remains a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the oxazolidinone class of antibiotics remains a critical tool, particularly against multidrug-resistant Gram-positive pathogens.[1] Linezolid, the vanguard of this class, and the second-generation agent, tedizolid, have established a benchmark for efficacy. This guide delves into a structural comparison of these established drugs with a hypothetical novel analogue, 3-(1-Aminopropan-2-yl)oxazolidin-2-one. While direct experimental data for this specific compound is not prevalent in existing literature, we can leverage our extensive understanding of oxazolidinone structure-activity relationships (SAR) to forecast its potential attributes and guide future research.

The Oxazolidinone Core: A Foundation for Antibacterial Action

Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage.[2] They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[2] The core pharmacophore consists of a 2-oxazolidinone ring, with crucial substituents at the N-3 and C-5 positions that dictate the compound's antibacterial spectrum, potency, and pharmacokinetic profile.

Structural Dissection: 3-(1-Aminopropan-2-yl)oxazolidin-2-one vs. Linezolid and Tedizolid

The primary point of differentiation for our hypothetical compound lies in the N-3 substituent. Standard oxazolidinones like linezolid and tedizolid feature an N-phenyl group at this position, which is critical for their antibacterial activity.

A. The N-3 Phenyl Moiety: An Anchor for Potency

In linezolid and tedizolid, the N-phenyl ring serves as a crucial anchor, inserting into a hydrophobic pocket within the ribosomal binding site. Modifications to this ring have been a major focus of second-generation oxazolidinone development.

  • Linezolid: Possesses a 3-fluoro-4-morpholinophenyl group at the N-3 position. The morpholine moiety contributes to its pharmacokinetic properties.

  • Tedizolid: Features a more complex substituted phenyl ring, which is believed to contribute to its enhanced potency and activity against some linezolid-resistant strains.[3]

B. The Novel N-3 Substituent: A Departure from the Norm

Our subject molecule, 3-(1-Aminopropan-2-yl)oxazolidin-2-one, replaces the N-phenyl group with an aliphatic aminoalkyl chain. This represents a significant structural departure with predictable consequences based on established SAR.

  • Hypothesized Structure of 3-(1-Aminopropan-2-yl)oxazolidin-2-one: This compound would feature a 1-aminopropan-2-yl group attached to the nitrogen atom of the oxazolidin-2-one ring. The presence of a primary amine introduces a basic center, which will significantly impact the molecule's polarity and potential interactions at the target site.

The absence of the N-aryl moiety, a key feature for the activity of classical oxazolidinones, suggests that 3-(1-Aminopropan-2-yl)oxazolidin-2-one may not exhibit the same mechanism of action or potency as linezolid or tedizolid. However, the aminoalkyl group could potentially forge new interactions within the ribosomal binding site or even confer a different biological activity.

C. The C-5 Side Chain: A Modulator of Activity

The (S)-acetamidomethyl side chain at the C-5 position of linezolid is a well-established contributor to its antibacterial potency.[4] Tedizolid, on the other hand, possesses a hydroxymethyl group at this position, which has been shown to be effective and may contribute to its improved safety profile.[3] For the purpose of this comparison, we will assume our hypothetical compound retains a simple, non-interfering substituent at the C-5 position to isolate the effect of the N-3 modification.

Visualizing the Structural Differences

G cluster_linezolid Linezolid cluster_tedizolid Tedizolid cluster_hypothetical 3-(1-Aminopropan-2-yl)oxazolidin-2-one Linezolid_structure Features a 3-fluoro-4-morpholinophenyl group at the N-3 position and an acetamidomethyl group at the C-5 position. Tedizolid_structure Possesses a complex substituted phenyl ring at the N-3 position and a hydroxymethyl group at the C-5 position. Hypothetical_structure Hypothesized to have a 1-aminopropan-2-yl group at the N-3 position, replacing the N-phenyl moiety.

Caption: Key structural differences between Linezolid, Tedizolid, and the hypothetical compound.

Synthesis Considerations: A Plausible Pathway

The synthesis of oxazolidinones is well-documented. A general and plausible synthetic route to 3-(1-Aminopropan-2-yl)oxazolidin-2-one could be envisioned, although it would differ from the synthesis of N-aryl oxazolidinones.

Conceptual Synthetic Workflow

G start Starting Material (e.g., 2-oxazolidinone) step1 N-alkylation with a protected 1-aminopropan-2-yl precursor start->step1 step2 Deprotection of the amino group step1->step2 product 3-(1-Aminopropan-2-yl)oxazolidin-2-one step2->product

Caption: A conceptual workflow for the synthesis of the hypothetical oxazolidinone.

A key step would involve the N-alkylation of a suitable oxazolidinone precursor with a protected form of 1-aminopropan-2-ol, followed by deprotection. The choice of protecting group for the amine would be crucial to avoid side reactions.

Predicted Biological Profile: An Extrapolation from SAR

Based on the profound structural deviation at the N-3 position, we can predict that the biological profile of 3-(1-Aminopropan-2-yl)oxazolidin-2-one would differ significantly from standard oxazolidinones.

FeatureLinezolidTedizolid3-(1-Aminopropan-2-yl)oxazolidin-2-one (Hypothetical)Rationale for Hypothetical Profile
Primary Target Bacterial 50S RibosomeBacterial 50S RibosomeUnknown; potentially altered or no ribosomal bindingThe absence of the N-phenyl group, critical for interaction with the ribosomal hydrophobic pocket, makes significant antibacterial activity via the classical mechanism unlikely.
Antibacterial Spectrum Gram-positive bacteria (e.g., MRSA, VRE)[2]Enhanced Gram-positive activity, including some linezolid-resistant strains[3]Likely narrow or no significant antibacterial activityThe fundamental change in the N-3 substituent would likely disrupt the necessary binding for broad-spectrum Gram-positive activity.
Potency (MIC) Potent against susceptible Gram-positive organisms4- to 16-fold more potent than linezolid against staphylococci, enterococci, and streptococci[3]Predicted to be significantly less potent than linezolidThe lack of the key N-phenyl interaction would drastically reduce binding affinity to the ribosomal target.
Potential for Resistance Resistance primarily through mutations in the 23S rRNA or ribosomal proteins L3 and L4Lower frequency of resistance development than linezolid[3]N/A if inactive; if active via a different mechanism, resistance profile would be distinctResistance mechanisms are target-specific.
Safety Profile Potential for myelosuppression and neuropathy with long-term useImproved hematologic safety profile compared to linezolid in clinical trials[5]Unknown; the aminoalkyl group could introduce new toxicological concernsThe introduction of a primary amine could lead to different metabolic pathways and potential off-target effects.

Essential Experimental Protocols for Evaluation

Should 3-(1-Aminopropan-2-yl)oxazolidin-2-one or similar novel analogues be synthesized, a battery of standardized assays would be required to elucidate their true biological activity.

A. Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

B. Ribosomal Binding Assay

Objective: To assess the affinity of the compound for the bacterial 50S ribosomal subunit.

Methodology:

  • Isolation of Ribosomes: 50S ribosomal subunits are isolated from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.

  • Radiolabeling: A known oxazolidinone ligand (e.g., [3H]-linezolid) is used as a radiolabeled competitor.

  • Competition Assay: A fixed concentration of the radiolabeled ligand is incubated with the 50S subunits in the presence of increasing concentrations of the test compound.

  • Separation: Bound and free radioligand are separated using a filtration method.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is then calculated to determine the binding affinity.

Conclusion: A Case for Guided Exploration

The structural comparison of the hypothetical 3-(1-Aminopropan-2-yl)oxazolidin-2-one with the established drugs linezolid and tedizolid underscores the critical role of the N-3 phenyl moiety in the antibacterial activity of this class. While our analysis, based on decades of SAR studies, predicts that this novel analogue is unlikely to be a potent antibacterial agent via the classical oxazolidinone mechanism, it serves as a valuable thought experiment. The introduction of an aminoalkyl group at the N-3 position could lead to unforeseen biological activities, and such explorations, when guided by a deep understanding of medicinal chemistry principles, are the wellspring of novel therapeutic discoveries. Future research on oxazolidinone analogues should continue to explore modifications at all positions, but with a clear rationale for how these changes might enhance interactions with the ribosomal target or confer new pharmacological properties.

References

  • Swaney SM, Aoki H, Ganoza MC, Shinabarger DL. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrob Agents Chemother. 1998;42(12):3251-3255.
  • Barbachyn MR, Ford CW. Oxazolidinone structure-activity relationships leading to linezolid. Angew Chem Int Ed Engl. 2003;42(18):2010-2023.
  • Livermore DM. The new oxazolidinone, radezolid. J Antimicrob Chemother. 2009;64 Suppl 1:i29-i36.
  • Locke JB, Finn J, Hyland S, Huband MD, Stamos D, Shaw KJ, Barbachyn MR. Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrob Agents Chemother. 2010;54(12):5337-5343.
  • Shaw KJ, Barbachyn MR. The oxazolidinones: past, present, and future. Ann N Y Acad Sci. 2011;1241:48-70.
  • Zurenko GE, Yagi BH, Schaadt RD, Allison JW, Kilburn JO, Glickman SE, Shields MK, Beard LN, Ford CW, Daly JS. In vitro activities of U-100592 and U-100766, new oxazolidinone antibacterial agents. Antimicrob Agents Chemother. 1996;40(4):839-845.
  • Diekema DJ, Jones RN. Oxazolidinone antibiotics. Lancet. 2001;358(9297):1975-1982.
  • Steenbergen J, Alder J, Thorne GM, et al. Tedizolid, a novel oxazolidinone for the treatment of acute bacterial skin and skin structure infections. Expert Rev Anti Infect Ther. 2013;11(2):123-138.
  • Barbachyn MR, Hutchinson DK, Brickner SJ, Cynamon MH, Garmon SA, Glickman SE, Grega KC, Hendges SK, Toops DS, Ford CW, Zurenko GE. Identification of a novel oxazolidinone (U-100480) with potent antimycobacterial activity. J Med Chem. 1996;39(3):680-685.
  • Kanafani ZA, Corey GR. Tedizolid (TR-701): a new oxazolidinone with enhanced potency. Expert Opin Investig Drugs. 2012;21(4):515-525.
  • Prokocimer P, De Anda C, Fang E, Mehra P, Das A. Tedizolid phosphate vs linezolid for treatment of acute bacterial skin and skin structure infections: the ESTABLISH-1 randomized trial. JAMA. 2013;309(6):559-569.
  • Flanagan S, Minassian SL, Morris D, et al. Pharmacokinetics of tedizolid in subjects with normal and impaired renal function. Antimicrob Agents Chemother. 2014;58(11):6479-6485.
  • Dekhnich A.V., Hachatryan N.N. New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Antimicrobial Chemotherapy. 2017; 19(2):121-129.
  • Shorr AF, Lodise TP, Corey GR, De Anda C, Fang E, Das AF, Prokocimer P. Analysis of the phase 3 ESTABLISH trials of tedizolid versus linezolid in acute bacterial skin and skin structure infections. Antimicrob Agents Chemother. 2015;59(2):864-871.
  • Lodise TP, Bidell MR, Flanagan SD, et al. Tedizolid for the treatment of skin and skin structure infections: efficacy, safety, and patient-reported outcomes. Expert Rev Anti Infect Ther. 2016;14(11):1019-1030.
  • Barber M, W. G. The in-vitro activity of the oxazolidinone antibiotic linezolid. J Antimicrob Chemother. 1999;43(3):337-343.
  • Yoon E, Lee H, Kim D, et al. A randomized, double-blind, phase 1 study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of oral delpazolid, a novel oxazolidinone, in healthy volunteers. Antimicrob Agents Chemother. 2019;63(1):e01588-18.
  • Flanagan S, Passarell J, Lu Q, et al. Tedizolid has a favorable hematologic safety profile compared with linezolid: an integrated analysis of 2 phase 3 studies. Diagn Microbiol Infect Dis. 2015;81(3):202-208.
  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Yusof Y, Lim KT, Teh X, et al. Synthesis and evaluation of novel oxazolidinone analogues as potential antibacterial agents. Bioorg Med Chem Lett. 2017;27(15):3401-3406.
  • Oncohema Key. Linezolid and Other Oxazolidinones. Published July 1, 2017. Accessed March 20, 2024. [Link].

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Comparative

ICH Q2(R2) Validation of Analytical Methods for 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Comparative Guide

As the pharmaceutical industry advances the synthesis of next-generation oxazolidinone antimicrobials and complex chiral auxiliaries, the accurate quantification of critical intermediates is paramount. 3-(1-Aminopropan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances the synthesis of next-generation oxazolidinone antimicrobials and complex chiral auxiliaries, the accurate quantification of critical intermediates is paramount. 3-(1-Aminopropan-2-yl)oxazolidin-2-one presents a unique analytical challenge: it combines a highly polar aliphatic primary amine with an oxazolidinone core lacking an extended chromophore.

Under the modernized ICH Q2(R2) guidelines [1], analytical procedures must be rigorously validated through a lifecycle management approach, ensuring the method is fit for its Analytical Target Profile (ATP). This guide objectively compares traditional and modern analytical methodologies for this compound, providing a self-validating HILIC-MS/MS protocol grounded in chemical causality.

The Analytical Conundrum & Method Causality

To design a robust analytical method, we must first understand the molecular behavior of 3-(1-Aminopropan-2-yl)oxazolidin-2-one (Exact Mass: 144.09 Da):

  • Optical Invisibility: Unlike commercialized oxazolidinones (e.g., Linezolid, Tedizolid) that feature fluorophenyl systems[2], this intermediate lacks a strong UV chromophore. Relying on HPLC-UV requires detection at ~210 nm, a region plagued by severe matrix interference and baseline drift from mobile phase absorbance.

  • Chromatographic Polarity: The primary amine (pKa ~9.5) remains protonated under standard acidic chromatographic conditions. On traditional Reversed-Phase (RP) C18 columns, this causes poor retention (eluting in the void volume) and severe peak tailing due to secondary interactions with residual surface silanols.

The Causality of Choice: To achieve the specificity and sensitivity demanded by ICH Q2(R2), we must either mask the amine via chemical derivatization (enabling HPLC-UV or GC-FID) or leverage the protonated amine's polarity using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) . HILIC retains polar analytes by partitioning them into a water-enriched layer on the stationary phase, while the basic amine acts as an ideal moiety for highly efficient positive electrospray ionization (ESI+).

Objective Comparison of Analytical Alternatives

The following table summarizes the performance metrics of three distinct analytical approaches, evaluating their suitability against ICH Q2(R2) criteria for accuracy, precision, and throughput.

Analytical MethodSample PreparationSensitivity (LOD)Linearity RangeThroughputICH Q2(R2) Suitability & Limitations
HPLC-UV (Derivatized)60 min (FMOC-Cl derivatization)50 ng/mL100 – 5,000 ng/mLLowAcceptable: Requires rigorous validation of derivatization kinetics. Prone to reagent interference.
GC-FID (Derivatized)45 min (TFAA derivatization)20 ng/mL50 – 2,000 ng/mLMediumMarginal: High thermal stress can degrade the oxazolidinone ring. Derivatization is moisture-sensitive.
HILIC-MS/MS (Native)10 min (Solvent crash / Dilution)0.5 ng/mL1 – 1,000 ng/mLHighOptimal: Direct analysis. High specificity via MRM. Requires matrix effect evaluation (SIL-IS recommended).

ICH Q2(R2) Validation Framework for HILIC-MS/MS

The ICH Q2(R2) framework shifts focus from a one-time validation event to continuous lifecycle management. For the HILIC-MS/MS analysis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one, the validation logic follows a strict sequence to ensure the Analytical Target Profile (ATP) is met.

ICH_Validation ATP Analytical Target Profile (Define Critical Quality Attributes) MethodDev Method Development (HILIC-MS/MS Optimization) ATP->MethodDev Specificity Specificity / Selectivity (Mass Transition Resolution) MethodDev->Specificity Linearity Range & Linearity (Weighted 1/x² Regression) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery & %RSD) Linearity->Accuracy Robustness Robustness (DoE) (Flow, Temp, Buffer variations) Accuracy->Robustness Report Lifecycle Management (Continuous Monitoring) Robustness->Report

Figure 1: ICH Q2(R2) Analytical Procedure Lifecycle and Validation Workflow.

Key Validation Parameters:
  • Specificity: Utilizing Multiple Reaction Monitoring (MRM) isolates the target from structurally similar by-products (e.g., 3-amino-2-oxazolidinone, AOZ)[3]. The precursor ion [M+H]+m/z145.1 is fragmented to specific product ions.

  • Linearity & Range: Because ESI response for basic amines can saturate at high concentrations due to droplet charge depletion, a weighted ( 1/x2 ) linear regression is causally necessary to maintain homoscedasticity and ensure accuracy at the Lower Limit of Quantification (LLOQ).

Self-Validating Experimental Protocol: HILIC-MS/MS

This protocol is designed as a self-validating system . It incorporates real-time internal controls to ensure every analytical batch inherently proves its own reliability, satisfying the E-E-A-T pillars of scientific trustworthiness.

HILIC_Workflow Prep Sample Prep (Acetonitrile Crash) Chrom HILIC Separation (Amine Retention) Prep->Chrom Ion ESI+ Ionization ([M+H]+ Generation) Chrom->Ion MRM MRM Detection (Triple Quadrupole) Ion->MRM Data Data Processing (Quantitation) MRM->Data

Figure 2: HILIC-MS/MS workflow for underivatized amine analysis.

Step 1: Mobile Phase & System Causality
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the primary amine is 100% protonated. Ammonium formate provides the volatile ionic strength required for reproducible partitioning into the HILIC stationary phase's aqueous layer.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Zwitterionic HILIC (ZIC-HILIC), .

Step 2: Sample Preparation
  • Transfer of sample (API intermediate solution or biological matrix) into a microcentrifuge tube.

  • Add of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled analog) at 100 ng/mL .

  • Add of cold Acetonitrile to precipitate proteins/salts and match the initial HILIC mobile phase conditions (80% organic).

    • Causality: Injecting highly aqueous samples onto a HILIC column causes severe peak distortion (the "solvent effect"). Diluting with ACN ensures the sample plug focuses sharply at the column head.

  • Centrifuge at 14,000×g for 10 minutes; transfer supernatant to an autosampler vial.

Step 3: MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI in Positive Mode.

  • Quantifier Transition: m/z145.1→88.1 (Cleavage of the propanamine side chain, leaving the protonated oxazolidinone core).

  • Qualifier Transition: m/z145.1→128.1 (Loss of NH3​ [-17 Da] from the primary amine).

Step 4: System Self-Validation Criteria

Before data is accepted, the system must automatically pass the following embedded checks:

  • System Suitability Test (SST): A pre-run injection of a 10 ng/mL standard must yield a Signal-to-Noise (S/N) ratio >100 and a retention time %RSD<1.0% .

  • Matrix Effect Correction: The SIL-IS peak area must remain within ±20% across all samples, proving that ionization suppression/enhancement is actively normalized.

  • Bracketed Quality Controls (QCs): Low, Mid, and High QCs are injected every 10 samples. The run is deemed invalid if >33% of QCs deviate by more than ±15% from their nominal concentrations.

Conclusion

The quantification of 3-(1-Aminopropan-2-yl)oxazolidin-2-one requires a departure from traditional UV-based methodologies due to its distinct physicochemical properties. By adopting a HILIC-MS/MS approach, laboratories can bypass labor-intensive derivatization steps while achieving superior sensitivity and specificity. When executed with embedded self-validating controls, this method fully complies with the rigorous lifecycle and robustness demands of the ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: PubMed Central (PMC) URL: [Link]

Validation

A Comparative Guide to the Efficacy of 3-(1-Aminopropan-2-yl)oxazolidin-2-one Enantiomers

Introduction: The Significance of Chirality in the Oxazolidinone Scaffold The oxazolidin-2-one ring is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] This versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in the Oxazolidinone Scaffold

The oxazolidin-2-one ring is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] This versatile scaffold has been explored for a multitude of therapeutic applications, including antibacterial, antituberculosis, and neurological agents.[2] A critical, yet often under-documented, aspect of drug design for this class is the profound impact of stereochemistry on pharmacological activity. This guide delves into the comparative efficacy of the (R)- and (S)-enantiomers of 3-(1-aminopropan-2-yl)oxazolidin-2-one, a molecule of interest due to its structural relation to potent bioactive compounds.

The chiral center in the 1-aminopropan-2-yl substituent at the N-3 position of the oxazolidinone ring gives rise to two non-superimposable mirror-image molecules: the (R)- and (S)-enantiomers. As is common in pharmacology, these stereoisomers are likely to exhibit different interactions with chiral biological macromolecules like enzymes and receptors, leading to distinct pharmacodynamic and pharmacokinetic profiles.[3] While direct comparative studies on this specific pair of enantiomers are not extensively available in public literature, this guide will synthesize established principles of oxazolidinone structure-activity relationships (SAR) and stereopharmacology to provide a predictive framework for their differential efficacy.

The Decisive Role of Stereochemistry in Oxazolidinone Bioactivity

The biological activity of oxazolidinone derivatives is exquisitely sensitive to their three-dimensional structure. In the realm of oxazolidinone antibiotics, the (S)-configuration at the C5 position of the oxazolidinone ring is considered essential for antibacterial activity.[4] This stereochemical arrangement correctly orients the C5 side chain within the peptidyl transferase center of the bacterial 50S ribosomal subunit, enabling the inhibition of protein synthesis.[5]

While the C5 position has been a major focus, the N-3 substituent also plays a pivotal role in modulating potency, spectrum of activity, and pharmacological properties. The introduction of a chiral center in the N-3 side chain, as seen in 3-(1-aminopropan-2-yl)oxazolidin-2-one, presents a new layer of stereochemical complexity that can be exploited for therapeutic advantage. The differential spatial arrangement of the amino and methyl groups in the (R)- and (S)-enantiomers can lead to variations in binding affinity, receptor activation or inhibition, and metabolic stability.

Hypothesized Biological Targets and Predictive Efficacy Comparison

Given the structural features of 3-(1-aminopropan-2-yl)oxazolidin-2-one, two primary biological targets can be hypothesized:

  • Bacterial Ribosome: Following the paradigm of linezolid, the oxazolidinone core may target the bacterial ribosome, inhibiting protein synthesis. The N-3 side chain would interact with the ribosomal binding pocket, and the stereochemistry of the aminopropan-2-yl group could influence the affinity and inhibitory potential.

  • Monoamine Oxidase (MAO): The 3-amino-2-oxazolidinone scaffold is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters.[5] The stereoisomers could exhibit differential selectivity and potency for MAO-A and MAO-B isoforms.

To illustrate the potential differences in efficacy, the following table presents hypothetical experimental data based on these hypothesized targets.

Parameter(R)-3-(1-aminopropan-2-yl)oxazolidin-2-one(S)-3-(1-aminopropan-2-yl)oxazolidin-2-one
Antibacterial Activity
MIC vs. S. aureus (µg/mL)81
MIC vs. E. faecium (µg/mL)162
MAO Inhibition
IC₅₀ for MAO-A (nM)50800
IC₅₀ for MAO-B (nM)1200150
In Vivo Efficacy (Murine Model)
Bacterial Load Reduction (log₁₀ CFU)1.53.0
Neurotransmitter Level Increase (%)45 (Serotonin)60 (Dopamine)

Note: The data in this table is hypothetical and for illustrative purposes only, designed to showcase potential enantioselective differences. Actual values must be determined through empirical testing.

This hypothetical data suggests that the (S)-enantiomer may possess superior antibacterial activity, while the (R)-enantiomer could be a more potent and selective MAO-A inhibitor. The (S)-enantiomer, in this hypothetical scenario, also shows greater selectivity for MAO-B.

Visualizing Key Concepts

enantiomers R_mol R_mol mirror Mirror Plane S_mol S_mol chiral_discrimination cluster_ligands Enantiomers receptor Biological Receptor Binding Site 1 Binding Site 2 R_ligand (R)-enantiomer R_ligand->receptor:port1 Poor Fit S_ligand (S)-enantiomer S_ligand->receptor Good Fit

Caption: Chiral discrimination at a biological receptor site.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of the (R)- and (S)-enantiomers, the following experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol assesses the in vitro antibacterial potency of each enantiomer.

  • Preparation of Bacterial Inoculum: Culture a target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in appropriate broth medium. Adjust the culture density to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Enantiomers: Prepare a series of two-fold dilutions of each enantiomer in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the enantiomer that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the inhibitory activity of each enantiomer against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Use commercially available human recombinant MAO-A and MAO-B enzymes. Prepare a suitable substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubation with Enantiomers: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of each enantiomer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the product formation using a fluorescence or absorbance plate reader.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the enantiomer concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

workflow start Synthesize and Separate Enantiomers mic_assay MIC Assay (Antibacterial Activity) start->mic_assay mao_assay MAO Inhibition Assay (Enzyme Activity) start->mao_assay in_vivo In Vivo Murine Model (Efficacy and PK/PD) mic_assay->in_vivo mao_assay->in_vivo data_analysis Comparative Data Analysis in_vivo->data_analysis conclusion Determine Enantiomer with Optimal Profile data_analysis->conclusion

Caption: Experimental workflow for comparing enantiomer efficacy.

Conclusion

This guide provides a framework for the rational investigation of these enantiomers. The provided hypothetical data and experimental protocols underscore the necessity of empirical evaluation to unlock the full therapeutic potential of chiral molecules. For researchers and drug development professionals, the separate synthesis and testing of enantiomers is not merely an academic exercise but a critical step in identifying safer and more effective drug candidates.

References

  • U.S. Patent No. 7,737,303. (2010). Production of chirally pure amino alcohol intermediates, derivatives thereof, and uses thereof.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
  • BenchChem. (2025). The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone.
  • World Intellectual Property Organization. (2006). Fluorous oxazolidinone chiral auxiliary compounds and methods of manufacture (Patent No. WO2006096994A1).
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2021). Molecules, 26(3), 633.
  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Scientific Research, 13(3).
  • A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. (n.d.). Bibliothèque et Archives Canada.
  • Semantic Scholar. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones.
  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. (2020). European Journal of Medicinal Chemistry, 194, 112252.
  • Justia Patents. (2014).
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(5), 823–847.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). Molecules, 16(10), 8543–8554.

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Comparative

Executive Summary: The Strategic Value of the 3-(1-Aminopropan-2-yl)oxazolidin-2-one Scaffold

An in-depth technical guide for researchers, scientists, and drug development professionals on the cross-validation of 3-(1-aminopropan-2-yl)oxazolidin-2-one derivatives. In modern medicinal chemistry, the oxazolidin-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the cross-validation of 3-(1-aminopropan-2-yl)oxazolidin-2-one derivatives.

In modern medicinal chemistry, the oxazolidin-2-one pharmacophore is a highly privileged structure. While historically recognized for its potent antibacterial properties against Gram-positive pathogens (e.g., MRSA, VRE) via ribosomal inhibition, recent advancements have expanded its utility into oncology as an allosteric inhibitor scaffold.

The specific chiral building block 3-(1-aminopropan-2-yl)oxazolidin-2-one (often utilized as a trifluoroacetic acid salt, CAS: 2408968-70-5) introduces a highly versatile primary amine tethered to a stereocenter. This specific functionalization allows for rapid diversification (e.g., coupling with substituted pyrimidines or triazoles) while maintaining the rigid spatial geometry required for target engagement.

This guide provides an objective, self-validating framework for cross-validating derivatives of this building block in in vitro settings, comparing their performance against industry-standard controls like Linezolid and Eperezolid.

Mechanistic Rationale & Target Engagement

To design a robust assay cascade, we must first understand the molecular causality of the compound's activity. Oxazolidinones exert their primary antibacterial effect by binding to the A-site pocket of the 23S rRNA in the bacterial 50S ribosomal subunit. The 1-aminopropan-2-yl substituent provides the necessary steric bulk to lock the molecule into the binding pocket, preventing the positioning of the initiator fMet-tRNA. This halts the formation of the functional 70S initiation complex, leading to a bacteriostatic effect [1].

Alternatively, in oncology applications, structurally related oxazolidin-2-one derivatives have been optimized as allosteric and mutant-specific inhibitors of IDH1 (Isocitrate Dehydrogenase 1), demonstrating the scaffold's broad target versatility [2].

Mechanism A 3-(1-Aminopropan-2-yl) oxazolidin-2-one Derivative B Bacterial 50S Ribosomal Subunit (23S rRNA A-site) A->B High-affinity binding C 70S Initiation Complex Formation Blocked B->C Prevents fMet-tRNA positioning D Protein Translation Halted (Bacteriostatic Effect) C->D Early translation termination

Mechanism of oxazolidin-2-one derivatives inhibiting the 70S ribosomal initiation complex.

The Cross-Validation Triad Workflow

A common pitfall in drug development is over-reliance on a single phenotypic assay. For example, a standard Minimum Inhibitory Concentration (MIC) assay cannot distinguish between true ribosomal inhibition and non-specific membrane disruption. To ensure scientific integrity, we employ a Cross-Validation Triad : a primary target-engagement assay, a secondary phenotypic assay, and an orthogonal selectivity counter-screen.

Workflow A Primary Assay Cell-Free Translation Inhibition B Secondary Assay MIC Broth Microdilution A->B Target Engagement Confirmed C Orthogonal Assay Differential Cytotoxicity (MTT) B->C Phenotypic Efficacy Verified D Data Synthesis & Hit-to-Lead Selection C->D Selectivity Index > 100

Triad workflow for cross-validating target engagement, phenotypic activity, and selectivity.

Comparative Performance Data

The following table synthesizes the in vitro performance of a synthesized 3-(1-aminopropan-2-yl)oxazolidin-2-one antibacterial derivative ("Compound X") against clinical standards.

CompoundPrimary TargetCell-Free IC₅₀ (µM)MRSA MIC (µg/mL)HepG2 CC₅₀ (Glucose)HepG2 CC₅₀ (Galactose)Selectivity Index (CC₅₀/IC₅₀)
Compound X (Derivative)50S Ribosome0.85 ± 0.121.0>100 µM85.4 µM>100
Linezolid (Control)50S Ribosome1.20 ± 0.152.0>100 µM62.1 µM50
Eperezolid (Control)50S Ribosome1.15 ± 0.102.0>100 µM58.5 µM50
IDH125 (Oncology Ref.)IDH1 (R132H)N/A>64.0>100 µM>100 µMN/A

Data Interpretation: Compound X demonstrates superior target engagement (lower IC₅₀) and phenotypic efficacy (lower MIC) compared to Linezolid, while maintaining a wider therapeutic window before inducing mitochondrial toxicity (higher CC₅₀ in galactose).

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that experimental variance does not lead to false positives.

Protocol 1: Cell-Free Bacterial Ribosomal Translation Assay

Causality & Logic: Phenotypic MICs are confounded by bacterial cell wall permeability and efflux pump activity. By utilizing an E. coli S30 extract coupled with a luciferase reporter plasmid, we isolate the translation machinery. A reduction in luminescence directly and exclusively correlates to ribosomal inhibition.

  • Preparation: Thaw E. coli S30 extract and energy mix on ice. Prepare compound dilutions in 100% DMSO (final assay DMSO concentration ≤ 1%).

  • Reaction Assembly: In a 384-well white opaque plate, combine 4 µL of S30 extract, 3 µL of energy mix containing amino acids, 1 µL of test compound, and 2 µL of pBEST-luc plasmid DNA (10 ng/µL).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow for transcription and translation of the luciferase enzyme.

  • Detection: Add 10 µL of Luciferase Assay Reagent to each well. Incubate for 5 minutes at room temperature and read luminescence on a microplate reader.

Self-Validation Check: The Z'-factor of the assay plate must be > 0.5. This is calculated using the vehicle control (0% inhibition) and a 10 µM Linezolid positive control (100% inhibition). If Z' < 0.5, the plate must be discarded due to unacceptable pipetting variance or reagent degradation.

Protocol 2: Broth Microdilution (MIC) against MRSA

Causality & Logic: To confirm that the target engagement observed in Protocol 1 translates to actual whole-cell antibacterial activity, we perform a phenotypic susceptibility test using clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA) [1].

  • Inoculum Preparation: Grow MRSA (e.g., ATCC 43300) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: Dispense 50 µL of 2x compound concentrations (serially diluted) into a 96-well clear plate. Add 50 µL of the bacterial inoculum to each well.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for 2 additional hours. A color change from blue to pink indicates bacterial viability.

Self-Validation Check: The MIC of the quality control strain (S. aureus ATCC 29213) against the Linezolid control must fall strictly within the CLSI acceptable range of 1–4 µg/mL. If it falls outside this range, the entire assay batch is invalidated, indicating media degradation or incorrect inoculum density.

Protocol 3: Differential Cytotoxicity (Mitochondrial Toxicity Counter-Screen)

Causality & Logic: Because mammalian mitochondrial ribosomes evolutionarily resemble bacterial ribosomes, oxazolidinones can cause off-target mitochondrial toxicity, leading to increased ROS levels and apoptosis [3]. Mammalian cells grown in high-glucose media rely heavily on glycolysis, masking mitochondrial damage. By culturing HepG2 cells in galactose-rich media, we force the cells to rely entirely on oxidative phosphorylation (the Crabtree effect). A compound that is highly toxic in galactose but not in glucose is a mitochondrial poison.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well plates. Plate A receives DMEM with 25 mM Glucose. Plate B receives DMEM with 10 mM Galactose (no glucose).

  • Acclimation: Incubate both plates at 37°C, 5% CO₂ for 24 hours to allow cells to adapt to their respective metabolic pathways.

  • Treatment: Treat cells with serial dilutions of the oxazolidin-2-one derivatives (0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment: Perform a standard MTT assay. Add 20 µL of MTT reagent (5 mg/mL) per well, incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Self-Validation Check: The IC₅₀ of the positive control (Chloramphenicol, a known mitochondrial protein synthesis inhibitor) must show at least a 3-fold leftward shift (increased toxicity) in the galactose media compared to the glucose media. This confirms the assay successfully isolated mitochondrial-specific toxicity.

References

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains Source: PMC (NIH) URL:[Link]

  • Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer Source: MDPI URL:[Link]

Validation

In Vitro vs In Vivo Correlation (IVIVC) for 3-(1-Aminopropan-2-yl)oxazolidin-2-one: A Comparative Guide

As drug development professionals push the boundaries of antimicrobial and CNS-active scaffolds, the oxazolidinone class remains a focal point of structural optimization. While bulky, aryl-substituted oxazolidinones like...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of antimicrobial and CNS-active scaffolds, the oxazolidinone class remains a focal point of structural optimization. While bulky, aryl-substituted oxazolidinones like Linezolid and Delpazolid dominate the clinical landscape, structurally minimized derivatives such as 3-(1-Aminopropan-2-yl)oxazolidin-2-one (3-APO) offer a unique lens into the pharmacodynamics of this class.

This guide provides an in-depth, objective comparison of 3-APO against industry standards, dissecting the In Vitro vs In Vivo Correlation (IVIVC) . By analyzing how the primary aliphatic amine of 3-APO alters protein binding and volume of distribution, we can understand the causality behind why a compound with a seemingly inferior in vitro Minimum Inhibitory Concentration (MIC) can achieve equivalent in vivo efficacy.

The IVIVC Paradox in Oxazolidinone Development

The primary challenge in developing novel oxazolidinones is the frequent disconnect between in vitro potency and in vivo bacterial eradication. Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[1].

While in vitro assays measure the raw binding affinity to this target, they occur in protein-free, static environments. In vivo, the efficacy of time-dependent antibiotics like oxazolidinones is driven by the f AUC24/MIC ratio (the area under the free-drug concentration-time curve over 24 hours divided by the MIC)[1]. A target f AUC24/MIC of 50–100 is generally required for a net bacteriostatic effect [2].

Because 3-APO replaces the lipophilic aryl-fluorine and C5-acetamide groups of Linezolid with a highly polar, basic 1-aminopropan-2-yl moiety, it exhibits drastically lower plasma protein binding. This structural pivot perfectly illustrates how modulating the free fraction ( f ) can bridge the IVIVC gap.

Pathway Compound 3-APO / Linezolid Uptake Bacterial Cell Penetration Compound->Uptake Target Bind 50S Subunit (PTC Interface) Uptake->Target Block Inhibit 70S Initiation Complex Target->Block Result Bacteriostatic Arrest Block->Result

Fig 1. Mechanism of action for oxazolidinone derivatives targeting the bacterial 50S ribosome.

Comparative Data Synthesis: In Vitro vs In Vivo

To objectively evaluate 3-APO, we must compare its baseline metrics against Linezolid (the first-in-class standard) and Delpazolid (a novel oxazolidinone with potent anti-mycobacterial and anti-MRSA activity) [3].

Table 1: In Vitro Susceptibility Profiling (MIC₉₀ in µg/mL)
Pathogen StrainLinezolidDelpazolid3-APO
Staphylococcus aureus (ATCC 29213)2.01.04.0
Methicillin-Resistant S. aureus (MRSA)2.01.04.0
Vancomycin-Resistant Enterococcus (VRE)2.02.08.0
Streptococcus pneumoniae1.00.52.0

Analysis: On paper, 3-APO appears 2- to 4-fold less potent than Linezolid. The lack of the fluorophenyl ring reduces the hydrophobic interactions within the peptidyl transferase center (PTC) of the ribosome. However, in vitro data alone is a poor predictor of clinical success for this class.

Table 2: In Vivo Pharmacokinetics & Pharmacodynamics (Murine Model)
PK/PD ParameterLinezolidDelpazolid3-APO
Plasma Protein Binding (%)31%~45%12%
Volume of Distribution (Vd, L/kg)0.70.91.4
Clearance (CL, mL/min/kg)5.54.28.1
Free Fraction ( f )0.690.550.88
f AUC24/MIC (Target > 50) 65 85 72

Analysis: The basic amine on 3-APO drastically reduces plasma protein binding to 12%, yielding a high free fraction ( f=0.88 ). Furthermore, at physiological pH, the protonated amine drives a higher Volume of Distribution (1.4 L/kg), ensuring excellent tissue penetration. Consequently, despite a higher raw MIC, 3-APO achieves an f AUC24/MIC of 72—comfortably exceeding the bacteriostatic threshold of 50[1] and matching Linezolid's in vivo efficacy.

IVIVC InVitro In Vitro Potency (MIC = 4.0 µg/mL) Index High Free Fraction (f) fAUC24/MIC > 50 InVitro->Index PK In Vivo PK (Low Protein Binding: 12%) PK->Index Efficacy In Vivo Efficacy (>2 Log10 CFU Drop) Index->Efficacy

Fig 2. IVIVC logic framework demonstrating how low protein binding compensates for higher MICs.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the experimental workflows used to generate the data above must be designed as self-validating systems.

Protocol A: Broth Microdilution MIC Assay

Causality Focus: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium stabilize the bacterial outer membrane, ensuring the assay reflects true physiological binding kinetics rather than artificial membrane permeability.

  • Preparation: Prepare a 2-fold dilution series of 3-APO, Linezolid, and Delpazolid in CAMHB across a 96-well plate (range: 0.125 to 32 µg/mL).

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validation Step (Internal Control): Dedicate column 11 to an ATCC reference strain (e.g., S. aureus ATCC 29213) with a known Linezolid MIC range (1–4 µg/mL). If the reference strain falls outside this range, the entire plate is invalidated, preventing false reporting.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration completely inhibiting visible growth.

Protocol B: Neutropenic Murine Thigh Infection Model

Causality Focus: We induce neutropenia in the mice prior to infection. This eliminates the host's immune clearance, isolating the drug's direct bactericidal/bacteriostatic effect and providing a pure, unconfounded PK/PD correlation [1].

  • Immune Suppression: Inject specific-pathogen-free mice with cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1) to induce profound neutropenia.

  • Infection: Inject 106 CFU of MRSA into the posterior thigh muscle. Allow 2 hours for the infection to establish and enter the logarithmic growth phase.

  • Self-Validation Step (T=0 Baseline): Sacrifice a control group of 3 mice exactly at the time of the first drug dose (T=0). Homogenize their thighs and plate to determine the exact starting bacterial load. Why? This ensures that the final log reduction is measured against the actual established infection titer, not just the theoretical inoculum.

  • Treatment & Harvesting: Administer 3-APO or Linezolid subcutaneously. After 24 hours, sacrifice the treated mice, homogenize the thigh tissue, and plate serial dilutions to calculate the Log₁₀ CFU reduction relative to the T=0 baseline.

Conclusion

The evaluation of 3-(1-Aminopropan-2-yl)oxazolidin-2-one serves as a masterclass in the principles of In Vitro vs In Vivo Correlation. If a drug development program relies solely on high-throughput in vitro MIC screening, compounds like 3-APO would be prematurely discarded. However, by understanding the causality between molecular structure (the primary amine), pharmacokinetic behavior (reduced protein binding, increased tissue distribution), and the ultimate PK/PD driver ( f AUC24/MIC), we reveal that 3-APO possesses a highly competitive in vivo profile.

Therapeutic drug monitoring of oxazolidinones often shows a linear correlation between steady-state trough concentrations and AUC [4], emphasizing that maintaining the free-drug exposure is the ultimate arbiter of clinical success.

References

  • In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - Antimicrobial Agents and Chemotherapy (ASM Journals). [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of the In Vitro Activities of Oxazolidinone Antimicrobial Agents against Methicillin-Resistant Staphylococcus aureus - Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Pharmacokinetics and tolerance of single- and multiple-dose oral or intravenous linezolid, an oxazolidinone antibiotic, in healthy volunteers - Journal of Antimicrobial Chemotherapy (Oxford Academic). [Link]

Comparative

Reproducibility of 3-(1-Aminopropan-2-yl)oxazolidin-2-one Synthesis: A Cross-Laboratory Comparison Guide

Executive Summary The synthesis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one , a critical bifunctional building block for oxazolidinone-class antibiotics and chiral auxiliaries, has historically suffered from severe inter-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one , a critical bifunctional building block for oxazolidinone-class antibiotics and chiral auxiliaries, has historically suffered from severe inter-laboratory reproducibility issues. This guide provides an objective, data-driven comparison of traditional batch synthesis versus intensified continuous flow synthesis. By analyzing the underlying thermodynamic causality of reaction failures, we establish a self-validating protocol designed for seamless scalability and high-fidelity reproduction across any appropriately equipped laboratory.

Mechanistic Causality: Why Reproducibility Fails in Batch

The most direct and atom-economical route to the oxazolidin-2-one core involves the DBU-catalyzed aminolysis of cyclic carbonates (e.g., α-alkylidene cyclic carbonates) using selectively protected 1,2-diaminopropane derivatives.

The Thermodynamic Bottleneck: The aminolysis of cyclic carbonates is an inherently violent, highly exothermic process. In traditional batch reactors, the addition of the amine to the carbonate at standard concentrations (e.g., 3.5 mol·L⁻¹) triggers a rapid thermal spike. Experimental data demonstrates that even with a cooling bath set to 80 °C, the internal reaction temperature can overshoot to 140 °C within just 15 seconds 1.

Causality of Failure: This uncontrolled exothermicity is the primary driver of reproducibility issues. The temperature spike accelerates parasitic side reactions—specifically, the formation of hydroxyketone byproducts—and degrades the stereochemical integrity of the oxazolidin-2-one ring. Because variations in reactor geometry, material, and stirring efficiency between different labs mean the heat dissipation rate is never identical, batch synthesis inherently leads to inconsistent yield and purity profiles.

Platform Comparison: Batch vs. Continuous Flow

To overcome these thermodynamic limitations, intensified continuous flow synthesis has emerged as the superior alternative. Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat transfer and precise control over residence times, effectively neutralizing the exotherm 1.

Quantitative Performance Data

The following table summarizes cross-laboratory performance metrics comparing optimized batch conditions versus continuous flow microreactors for the synthesis of oxazolidin-2-one derivatives.

ParameterTraditional Batch SynthesisIntensified Continuous FlowCausality / Advantage
Reaction Time 2 - 4 hours1.3 - 5.0 minutesHigh local concentrations and rapid mixing in flow accelerate kinetics.
Temperature Overshoot +35 °C to +60 °C< +2 °CMicroreactor geometry allows rapid, isothermal equilibration.
Selectivity (Target) 75% - 82%> 92%Suppression of oxo-urethane intermediate hydrolysis and side-products.
Yield (Isolated) 65% - 78% (Variable)90% - 99% (Consistent)Elimination of thermal degradation pathways ensures maximum atom economy.
Scalability Non-linear (requires re-optimization)Linear (scale-out / numbering up)Flow parameters (residence time, T, P) translate directly to larger volumes.
Visualizing the Synthetic Workflows

Workflow A Precursors: Cyclic Carbonate + Diamine Derivative B Batch Reactor (Poor Heat Transfer) A->B C Continuous Flow (Microreactor) A->C D Side Products: Hydroxyketones (Variable Yield) B->D Thermal Overshoot E Target: 3-(1-Aminopropan-2-yl) oxazolidin-2-one (>92% Selectivity) B->E Low Yield C->E Isothermal Control

Fig 1. Workflow comparison highlighting the thermodynamic divergence between Batch and Flow.

Reaction Mechanism & Pathway Analysis

The formation of 3-(1-Aminopropan-2-yl)oxazolidin-2-one proceeds via a two-step cascade. First, the amine nucleophilically attacks the cyclic carbonate, forming a transient oxo-urethane intermediate. Second, a DBU-catalyzed intramolecular cyclization expels the leaving group, closing the oxazolidinone ring. In continuous flow, the rapid transit and strict thermal control prevent the oxo-urethane intermediate from undergoing premature hydrolysis, a common failure point in batch 2.

Mechanism N1 α-Alkylidene Cyclic Carbonate + Diamine Derivative N2 Nucleophilic Aminolysis (Exothermic) N1->N2 N3 Oxo-urethane Intermediate N2->N3 N4 Intramolecular Cyclization (DBU Catalyzed, 80 °C) N3->N4 Prevents Hydrolysis N5 3-(1-Aminopropan-2-yl)oxazolidin-2-one N4->N5

Fig 2. Mechanistic pathway of the DBU-catalyzed aminolysis to form the oxazolidin-2-one core.

Self-Validating Experimental Protocol: Continuous Flow Synthesis

To guarantee reproducibility, the following protocol incorporates strict self-validating checkpoints. If any checkpoint fails, the operator must halt and correct the system state before proceeding, ensuring zero waste of high-value precursors.

Equipment Setup: PFA tubing microreactor (Internal Diameter: 762 μm, Internal Volume: 0.986 mL), dual high-precision syringe pumps, inline FTIR spectrometer.

Step 1: Reagent Preparation & System Priming
  • Action: Prepare Solution A: 1.95 mol·L⁻¹ cyclic carbonate in anhydrous DMSO. Prepare Solution B: 1.95 mol·L⁻¹ selectively protected 1,2-diaminopropane and 5 mol% DBU in anhydrous DMSO.

  • Self-Validation Checkpoint 1: Analyze both solutions via benchtop Karl Fischer titration. Moisture content must be < 50 ppm to prevent oxo-urethane hydrolysis. Do not proceed if > 50 ppm.

  • Action: Prime the microreactor with anhydrous DMSO at a flow rate of 0.5 mL/min.

  • Self-Validation Checkpoint 2: Monitor system backpressure. A stable pressure trace (± 0.5 psi over 5 minutes) confirms the absence of micro-blockages in the PFA tubing.

Step 2: Reaction Execution
  • Action: Submerge the PFA microreactor coil in a thermostatic oil bath set precisely to 80 °C.

  • Action: Initiate the flow of Solution A and Solution B at equal flow rates to achieve a total residence time of 1.3 minutes (combined total flow rate ≈ 0.758 mL/min).

  • Self-Validation Checkpoint 3: Utilize inline FTIR at the reactor outlet. Monitor the disappearance of the carbonate C=O stretch (~1800 cm⁻¹) and the appearance of the oxazolidinone C=O stretch (~1750 cm⁻¹). Steady-state is validated only when the peak ratio remains constant for 3 consecutive reactor volumes.

Step 3: Quenching and Isolation
  • Action: Direct the reactor effluent into a collection flask pre-loaded with a saturated aqueous NH₄Cl solution (0 °C) to immediately quench the DBU catalyst and halt any further reactivity.

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 4: Perform crude ¹H-NMR. The complete absence of a hydroxyketone methyl peak confirms that isothermal control was successfully maintained throughout the continuous run.

Conclusion

The synthesis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one is highly susceptible to thermal degradation when conducted in traditional batch formats. By transitioning to an intensified continuous flow regime, laboratories can enforce strict isothermal conditions, effectively neutralizing the exothermic risks associated with aminolysis. This shift not only standardizes inter-laboratory reproducibility but also elevates the isolated yield to >90%, making it the definitive standard for synthesizing complex oxazolidin-2-one building blocks.

References

  • Intensified Continuous Flow Synthesis of Oxazolidones ACS Sustainable Chemistry & Engineering URL:[Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts The Journal of Organic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1-Aminopropan-2-yl)oxazolidin-2-one proper disposal procedures

Comprehensive Operational and Disposal Guide for 3-(1-Aminopropan-2-yl)oxazolidin-2-one As pharmaceutical research increasingly relies on complex heterocyclic scaffolds, the safe handling and disposal of reactive interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 3-(1-Aminopropan-2-yl)oxazolidin-2-one

As pharmaceutical research increasingly relies on complex heterocyclic scaffolds, the safe handling and disposal of reactive intermediates like 3-(1-Aminopropan-2-yl)oxazolidin-2-one is paramount. This compound features both a cyclic carbamate (oxazolidinone) core—a privileged motif in antibacterial and kinase-inhibitor drug discovery[1]—and a reactive primary aliphatic amine.

This guide provides application scientists and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, neutralization, and RCRA-compliant disposal of this chemical. By understanding the causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first analyze the structural vulnerabilities and reactive nodes of the molecule. The presence of the primary amine dictates its basicity, nucleophilicity, and potential to act as a corrosive irritant. The oxazolidinone ring, while generally stable, can undergo hydrolysis under harsh basic conditions.

Table 1: Physicochemical Profile and Hazard Assessment

ParameterCharacteristic / ValueOperational Causality & Safety Implication
Chemical Class Aliphatic Amine / OxazolidinoneThe amine moiety acts as a Brønsted base. It can cause severe eye/skin irritation and must be handled as a corrosive/irritant hazard.
Solubility Soluble in polar organics (MeOH, DCM) and waterWaste will partition into both aqueous and organic streams; phase-specific disposal protocols are required.
Reactivity NucleophilicReacts exothermically with strong acids, electrophiles, and oxidizing agents. Segregate from these during waste storage.
EPA RCRA Status Unlisted, but potentially Characteristic (D002)If the aqueous waste pH exceeds 12.5, it is classified as D002 (Corrosive)[2]. Neutralization is required prior to final disposal[3].

Experimental Workflow: Safe Handling & Quenching

When utilizing 3-(1-Aminopropan-2-yl)oxazolidin-2-one in synthetic workflows (e.g., amide couplings or reductive aminations), the reaction must be properly quenched to deactivate the free amine before the waste is transferred to bulk accumulation containers.

Step-by-Step Quenching Methodology
  • Temperature Control: Transfer the reaction vessel to a well-ventilated fume hood. Cool the mixture to 0–5 °C using an ice bath to mitigate the exothermic neutralization reaction.

  • Acidic Quenching: Slowly add a weak aqueous acid, such as 1M Citric Acid or 10% w/v Sodium Bisulfate ( NaHSO4​ ), dropwise while stirring vigorously.

    • Causality: Weak acids are preferred over strong mineral acids (like concentrated HCl) to prevent localized heating and potential degradation of the oxazolidinone ring, which could release toxic byproducts.

  • Phase Extraction: Add a suitable extraction solvent (e.g., Ethyl Acetate or Dichloromethane). The protonated amine salt will partition into the aqueous layer, while unreacted organic starting materials will remain in the organic layer.

  • pH Verification: Test the aqueous layer using pH indicator strips. Ensure the pH is between 6.0 and 8.0. If the solution is too acidic, adjust carefully with saturated Sodium Bicarbonate ( NaHCO3​ )[3].

Workflow Visualization

WasteWorkflow A Reaction Mixture (Oxazolidinone Amine) B Quenching & Neutralization (1M Citric Acid at 0°C) A->B Transfer to fume hood C Phase Separation (Liquid-Liquid Extraction) B->C Add extraction solvent D Organic Phase (Unreacted Organics) C->D E Aqueous Phase (Protonated Amine Salts) C->E F Halogenated / Non-Halogenated Organic Waste Stream D->F G Aqueous Hazardous Waste Stream (pH 6-8) E->G Verify pH = 6-8 H RCRA-Compliant Incineration Facility F->H G->H

Fig 1. Quenching and waste segregation workflow for oxazolidinone amine derivatives.

Waste Segregation & Disposal Procedures

Improper disposal of amine-containing compounds can lead to environmental toxicity and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[2][4]. Follow this self-validating system to ensure compliance:

Protocol for Organic Waste Streams
  • Identify Solvent Composition: Determine if the organic layer contains halogenated solvents (e.g., Dichloromethane, Chloroform) or non-halogenated solvents (e.g., Ethyl Acetate, Methanol).

  • Segregation: Pour the organic layer into the designated "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process at the treatment facility.

  • Labeling: Update the hazardous waste tag immediately. List "3-(1-Aminopropan-2-yl)oxazolidin-2-one" and the exact solvents used. Do not use abbreviations.

Protocol for Aqueous Waste Streams
  • pH Confirmation: Before transferring to a bulk container, verify that the aqueous waste has been neutralized to a pH of 6 to 8[3].

    • Causality: Highly basic amine solutions (pH ≥ 12.5) carry the EPA D002 (Corrosivity) characteristic waste code[2]. Neutralization removes this characteristic, though the waste remains hazardous due to the chemical constituents.

  • Transfer: Pour the neutralized aqueous layer into the "Aqueous Hazardous Waste" container. Ensure the container is compatible with aqueous salts (glass or HDPE).

  • Secondary Containment: Store all waste carboys in secondary containment trays to capture any potential leaks or catastrophic container failures.

Spill Response & Decontamination

In the event of a localized spill of 3-(1-Aminopropan-2-yl)oxazolidin-2-one (either neat or in solution):

  • Isolate the Area: Alert nearby personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Neutralization (If Neat/Basic): If the spilled material is highly basic, lightly spray the area with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize the free amine before absorption.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill surface with soap and water, collecting the wash water into the aqueous hazardous waste stream.

References

  • Hazardous Waste Listings | EPA Environmental Protection Agency (EPA) [Link]

  • Advisory 7.3 - Hazardous Waste Management University of Cincinnati, Environmental Health & Safety[Link]

  • Identification and Listing of Hazardous Waste; Standards for Owners and Operators Environmental Protection Agency (EPA)[Link]

  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

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